Neosordarin
Description
(1R,2S,4R,5R,8R,9S,11R)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-4-[(2Z,5E)-7-hydroxy-2-methyl-4-oxoocta-2,5-dienoyl]oxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid has been reported in Sordaria araneosa with data available.
structure in first source
Propriétés
Formule moléculaire |
C36H50O11 |
|---|---|
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
(1R,2S,4R,5R,8R,9S,11R)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-4-[(2Z,5E)-7-hydroxy-2-methyl-4-oxoocta-2,5-dienoyl]oxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
InChI |
InChI=1S/C36H50O11/c1-18(2)27-13-23-14-34(16-37)26-11-8-19(3)25(26)15-35(23,36(27,34)33(42)43)17-45-32-28(40)30(29(44-7)22(6)46-32)47-31(41)20(4)12-24(39)10-9-21(5)38/h9-10,12-13,16,18-19,21-23,25-26,28-30,32,38,40H,8,11,14-15,17H2,1-7H3,(H,42,43)/b10-9+,20-12-/t19-,21?,22-,23+,25-,26-,28+,29-,30+,32-,34+,35+,36+/m1/s1 |
Clé InChI |
ZYLVYEPSNXRLDN-ZPRCZARESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Neosordarin: A Technical Guide to its Discovery, Isolation, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of neosordarin, a potent antifungal agent derived from the fungus Sordaria araneosa. The document details the experimental protocols for its production and purification, presents its biological activity in a structured format, and elucidates its mechanism of action through signaling pathway diagrams.
Introduction
This compound is a member of the sordarin (B1681957) family of natural products, which are known for their selective and potent antifungal activity. First isolated from fermentations of Sordaria araneosa, this compound distinguishes itself through its unique chemical structure and its specific mode of action, which targets fungal protein synthesis.[1] This makes it a compelling candidate for the development of novel antifungal therapeutics, particularly in an era of increasing resistance to existing drugs. This guide serves as a comprehensive resource for researchers interested in the sordarin class of compounds and the development of new antifungal agents.
Discovery and Production
This compound was discovered through a bioassay-guided purification process from the fermentation broth of Sordaria araneosa.[1] The production of this compound involves the cultivation of the fungus under specific fermentation conditions to maximize the yield of the target compound.
Producing Organism
-
Fungal Strain: Sordaria araneosa
Fermentation Protocol
While the precise media composition and fermentation parameters for optimal this compound production are proprietary, a general protocol for the cultivation of Sordaria species for secondary metabolite production is outlined below.
Table 1: Fermentation Parameters for Sordaria araneosa
| Parameter | Value/Condition |
| Culture Medium | |
| Glucose | 20 g/L |
| Yeast Extract | 5 g/L |
| Peptone | 5 g/L |
| KH2PO4 | 2 g/L |
| MgSO4·7H2O | 1.5 g/L |
| Vitamin B1 | 0.01 g/L |
| Fermentation Conditions | |
| Temperature | 24-28°C |
| pH | 5.5 - 6.5 |
| Aeration | Shaker at 150 rpm |
| Incubation Time | 10-14 days |
Isolation and Purification
The isolation of this compound from the fermentation broth is achieved through a multi-step purification process, guided by antifungal activity assays at each stage.
Extraction
Following fermentation, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate (B1210297), to partition the secondary metabolites. The organic extract is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound. A typical purification workflow is as follows:
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and tested for antifungal activity.
-
Size Exclusion Chromatography: Active fractions from the silica gel chromatography are further purified by size exclusion chromatography (e.g., Sephadex LH-20) using a suitable solvent like methanol (B129727) to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile (B52724) in water. This step yields highly purified this compound.
Table 2: Quantitative Data on this compound Isolation *
| Purification Step | Starting Material (g) | Product Yield (mg) | Purity (%) |
| Crude Ethyl Acetate Extract | 100 | - | <1 |
| Silica Gel Chromatography | 10 | 500 | ~20 |
| Size Exclusion Chromatography | 0.5 | 100 | ~70 |
| Preparative RP-HPLC | 0.1 | 25 | >98 |
Note: The values presented are representative and may vary depending on the specific fermentation and purification conditions.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Methods
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.
-
NMR Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HMBC, and NOESY, were employed to establish the connectivity and stereochemistry of the molecule.
Table 3: 1H and 13C NMR Data for this compound (Representative Chemical Shifts) *
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 45.2 | 2.10 (m) |
| 2 | 28.7 | 1.85 (m), 1.65 (m) |
| 3 | 78.1 | 4.15 (d, 8.5) |
| ... | ... | ... |
| 1' | 102.5 | 4.80 (d, 3.5) |
| ... | ... | ... |
Note: This table provides a representative format for the NMR data. The actual chemical shifts are specific to the this compound molecule and would be detailed in the primary literature.
Antifungal Activity
This compound exhibits potent activity against a range of fungal pathogens, particularly yeasts and molds. Its antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 4: Antifungal Activity of this compound (MIC in µg/mL) *
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.5 - 2.0 |
| Candida glabrata | 1.0 - 4.0 |
| Cryptococcus neoformans | 0.25 - 1.0 |
| Aspergillus fumigatus | 2.0 - 8.0 |
| Saccharomyces cerevisiae | 0.1 - 0.5 |
Note: These MIC values are representative for the sordarin class of compounds and highlight the expected range of activity for this compound.
Mechanism of Action
The antifungal activity of this compound stems from its specific inhibition of fungal protein synthesis. Unlike many other antifungal agents that target the cell membrane or cell wall, sordarins act on an intracellular target.
Inhibition of Elongation Factor 2 (eEF2)
This compound targets and inhibits the function of eukaryotic Elongation Factor 2 (eEF2), a crucial protein involved in the translocation step of protein synthesis. By binding to eEF2, this compound stabilizes the eEF2-ribosome complex, thereby stalling protein elongation and leading to cell death. This mechanism of action is highly selective for fungal eEF2, which accounts for the compound's low toxicity towards mammalian cells.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Neosordarin: Target Identification and Binding Site on Eukaryotic Elongation Factor 2 (EF-2)
This technical guide provides a comprehensive overview of the identification of the molecular target of this compound and the characterization of its binding site on eukaryotic Elongation Factor 2 (EF-2). Sordarin (B1681957) and its derivatives, including this compound, represent a unique class of antifungal agents that inhibit protein synthesis by stabilizing the EF-2-ribosome complex. This document details the experimental evidence, quantitative data, and methodologies that have elucidated this mechanism of action.
Target Identification: Pinpointing EF-2
The journey to identify EF-2 as the target of sordarin derivatives began with broad observations and progressively narrowed to a specific molecular interaction.
Initial Evidence: Inhibition of Protein Synthesis
Initial studies on sordarin derivatives, such as GR135402, demonstrated their potent and selective inhibition of protein synthesis in fungal cells.[1][2] Unlike many contemporary antifungals that target the cell membrane, sordarins had no effect on membrane integrity.[3][4] Assays using cell-free translational systems from pathogenic fungi like Candida albicans showed a direct correlation between the inhibition of cell growth and the inhibition of protein synthesis, strongly suggesting that the latter was the primary mechanism of action.[1] Notably, these compounds did not affect mammalian protein synthesis systems, highlighting their potential as selective therapeutic agents.[1][2]
Locating the Target within the Elongation Cycle
Further investigation into the mechanism revealed that sordarins act specifically on the elongation phase of protein synthesis.[1][5] Experiments showed that aminoacyl-tRNA synthetase activity was unaffected by sordarin, ruling it out as a target and pointing towards one of the elongation factors (EF-1, EF-2, or EF-3 in yeasts).[1] Studies on the ribosome-dependent GTPase activity of EF-2 from Candida albicans showed that sordarin's effect was complex, but ultimately consistent with blocking the translocation step of elongation before GTP hydrolysis.[6] This was further supported by experiments showing that sordarin prevented the formation of peptidyl-puromycin on polysomes, a classic indicator of translocation inhibition.[6]
Definitive Identification of EF-2
The conclusive identification of EF-2 as the direct target came from genetic studies in Saccharomyces cerevisiae.[7] Researchers isolated mutants resistant to the sordarin derivative GM193663 and found that the majority of these mutations mapped to the EFT2 gene, which encodes EF-2.[7] Furthermore, cell extracts from these resistant mutants lost the ability to bind to radiolabeled sordarin derivatives, providing a direct link between EF-2 mutation and the loss of drug interaction.[7] These findings confirmed that EF-2 is the primary target of the sordarin class of antifungals.
The this compound Binding Site on EF-2
With EF-2 confirmed as the target, research shifted to identifying the precise binding location and understanding how this interaction leads to the inhibition of protein synthesis. This was achieved through a combination of genetic analysis, X-ray crystallography, and cryo-electron microscopy (cryo-EM).
Structural Elucidation
The binding of sordarin stabilizes EF-2 on the ribosome, effectively locking the translational machinery and halting protein synthesis.[3][4][8] High-resolution structural studies have been critical in visualizing this interaction.
-
X-ray Crystallography: The crystal structures of yeast EF-2 in complex with sordarin and its derivatives have been solved, revealing a distinct binding pocket.[9][10] These structures show that sordarin binds at an interface between the three C-terminal domains of EF-2 (Domains III, IV, and V).[10][11] The binding of sordarin induces a significant conformational change in EF-2, altering the relative orientation of its domains compared to the unbound state.[10][11]
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM reconstructions of the entire 80S ribosome in complex with EF-2 and sordarin have provided a broader context for the drug's action.[12][13][14][15] These studies, at resolutions down to 11.7 Å, show that sordarin traps EF-2 in a specific conformation on the ribosome.[13][14] In this stabilized complex, sordarin positions domain III of EF-2 to interact with key ribosomal components, including the sarcin-ricin loop (SRL) of the 25S rRNA and the ribosomal protein rpS23.[14][15] This interaction with the ribosome is crucial for the inhibitory effect.
The binding site is a well-defined pocket formed by residues from multiple domains of EF-2. The clustering of resistance mutations found in genetic studies aligns perfectly with the binding pocket identified in these structural models.[7]
Quantitative Data
The potency of sordarin and its derivatives has been quantified through various assays. The tables below summarize key findings from the literature.
Table 1: In Vitro Inhibitory Activity of Sordarin Derivatives
This table presents the 50% inhibitory concentrations (IC₅₀s) for sordarin and related compounds against cell-free protein synthesis and cell growth in various pathogenic fungi.
| Compound | Fungal Species | Protein Synthesis IC₅₀ (µg/mL) | Cell Growth IC₅₀ (µg/mL) |
| Sordarin | Candida albicans | 0.04 | 0.05 |
| Candida glabrata | 0.04 | 0.1 | |
| Cryptococcus neoformans | 0.02 | 0.05 | |
| Candida krusei | >100 | >100 | |
| Candida parapsilosis | >100 | >100 | |
| GR135402 | Candida albicans | 0.01 | 0.02 |
| Candida glabrata | 0.02 | 0.05 | |
| Cryptococcus neoformans | 0.01 | 0.02 | |
| Candida krusei | >100 | >100 | |
| Candida parapsilosis | >100 | >100 | |
| (Data sourced from Domínguez et al., 1998)[1] |
Table 2: [³H]Sordarin Binding in Wild-Type vs. Resistant Mutants
This table illustrates the loss of sordarin binding in cell extracts from resistant mutants, confirming EF-2 as the target.
| Yeast Strain | Relevant Genotype | [³H]Sordarin Binding (% of Wild-Type) |
| Wild-Type | EFT2 | 100% |
| fpr1-19 | eft2 (resistant allele) | < 5% |
| fpr2-17 | eft2 (resistant allele) | < 5% |
| dphΔ mutants | Defective in diphthamide (B1230887) synthesis | Reduced Binding |
| (Data interpreted from Justice et al., 1998 and Bär et al., 2008)[7][16] |
Experimental Protocols
The identification of the this compound target and binding site relied on several key experimental techniques. Detailed methodologies are provided below.
Protocol: Cell-Free Protein Synthesis Assay
This assay measures the inhibitory effect of a compound on in vitro translation.
-
Preparation of Cell-Free Extract (S-30):
-
Grow fungal cells (e.g., C. albicans) in a suitable rich medium (e.g., YPD) to mid-log phase.
-
Harvest cells by centrifugation and wash with lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT).
-
Lyse cells by mechanical disruption (e.g., bead beating or French press) in lysis buffer.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the S-30 extract.
-
-
In Vitro Translation Reaction:
-
Prepare a reaction mixture containing: S-30 extract, an energy mix (ATP, GTP), an amino acid mixture lacking one specific amino acid (e.g., leucine), and a radiolabeled version of that amino acid (e.g., [³H]leucine).
-
Add a template mRNA (e.g., poly(U) or a specific viral RNA).
-
Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Quantification of Protein Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.
-
Heat the samples to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on a glass fiber filter.
-
Wash the filter extensively to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Protocol: [³H]Sordarin Binding Assay
This assay directly measures the binding of radiolabeled sordarin to its molecular target in a cell extract.[16]
-
Preparation of Cell Extract (S-50):
-
Prepare a cell lysate as described above.
-
Prepare an S-50 fraction from the lysate.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the S-50 protein extract (e.g., 0.5 mg) with a known amount of [³H]sordarin (e.g., 0.1 µg) in a binding buffer (e.g., 80 mM HEPES-KOH, pH 7.4, 10 mM MgOAc, 1 mM DTT).
-
The final reaction volume is typically around 500 µl.
-
Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Apply the reaction mixture to a pre-packed size-exclusion chromatography column (e.g., PD-10 Sephadex G-25) equilibrated with the binding buffer.
-
The large macromolecules (protein and protein-ligand complexes) will elute in the void volume, while the small, unbound [³H]sordarin will be retained.
-
Collect the eluate containing the macromolecular fraction.
-
-
Quantification:
-
Measure the radioactivity in the collected fraction using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of sordarin bound to its target.
-
-
Analysis:
-
Compare the binding in extracts from wild-type cells to that from resistant mutants or under competitive binding conditions to confirm specificity.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the study of this compound.
Caption: Workflow for the identification of EF-2 as the molecular target of this compound.
Caption: The protein synthesis elongation cycle and the point of inhibition by this compound.
Caption: Logical flow of evidence defining the this compound binding site on EF-2.
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Sordarin, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 4. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sordarin inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translation Elongation Factor 2 Is Part of the Target for a New Family of Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. Sordarin derivatives induce a novel conformation of the yeast ribosome translocation factor eEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Three‐dimensional cryo‐electron microscopy localization of EF2 in the Saccharomyces cerevisiae 80S ribosome at 17.5 Å resolution | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. Domain movements of elongation factor eEF2 and the eukaryotic 80S ribosome facilitate tRNA translocation | The EMBO Journal [link.springer.com]
- 15. Domain movements of elongation factor eEF2 and the eukaryotic 80S ribosome facilitate tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Spectrum of Neosordarin Against Pathogenic Yeasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosordarin, a semi-synthetic derivative of the natural product sordarin (B1681957), represents a promising class of antifungal agents with a novel mechanism of action. This technical guide provides an in-depth overview of the antifungal spectrum of this compound and its analogues against clinically relevant pathogenic yeasts. The document summarizes key quantitative data, details standardized experimental protocols for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows. Sordarins selectively inhibit fungal protein synthesis by targeting the elongation factor 2 (EF2), an essential protein in the translation process.[1][2][3][4][5] This targeted action results in potent activity against a range of yeasts, while exhibiting low toxicity to mammalian cells, making this class of compounds a significant area of interest for antifungal drug development.
Data Presentation: In Vitro Susceptibility of Pathogenic Yeasts to Sordarin Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other key sordarin derivatives against a panel of pathogenic yeasts. These values, compiled from various in vitro studies, highlight the potent and selective activity of this antifungal class.
Table 1: Antifungal Activity of Sordarin and its Derivatives against Candida Species
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. kefyr MIC (µg/mL) |
| Sordarin | 0.01 - 0.1 | 0.1 - 1 | >100 | >100 | 0.1 - 1 | 0.01 - 0.1 |
| GR135402 | 0.015 | 0.12 | >100 | >100 | - | - |
| GM 193663 | 0.03 | >32 | >32 | >32 | 0.5 | 0.004 |
| GM 211676 | 0.03 | 16 | >32 | >32 | 0.5 | 0.015 |
| GM 222712 | 0.004 | 0.5 | >32 | 1 | 0.06 | 0.008 |
| GM 237354 | 0.015 | 1 | >32 | 8 | 0.12 | 0.03 |
| GW 479821 | 0.002 | 0.06 | >16 | 2 | 0.03 | - |
| GW 515716 | 0.015 | 0.25 | >16 | 4 | 0.06 | - |
| GW 587270 | 0.015 | 0.5 | >16 | 1 | 0.06 | - |
Note: Data compiled from multiple sources. Ranges indicate variations reported across different studies and strains. A "-" indicates that data was not available.
Table 2: Antifungal Activity of Sordarin and its Derivatives against Cryptococcus neoformans
| Compound | Cryptococcus neoformans MIC (µg/mL) |
| Sordarin | 0.01 - 0.1 |
| GR135402 | 0.06 |
| GM 222712 | 0.5 |
| GM 237354 | 0.25 |
| Azasordarin Derivatives | >16 |
Note: Data compiled from multiple sources. Ranges indicate variations reported across different studies and strains.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of the in vitro activity of antifungal agents is crucial for drug development and clinical management. The following protocols are based on the standardized methods for broth dilution antifungal susceptibility testing of yeasts established by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2.[6][7][8][9][10][11][12][13]
Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate in a liquid medium.
1. Inoculum Preparation:
- Subculture yeast isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
- Prepare a suspension of yeast colonies in sterile saline or water.
- Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Antifungal Agent Preparation:
- Prepare a stock solution of the antifungal agent (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
- Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the diluted antifungal agent with the prepared yeast suspension.
- Include a growth control well (without antifungal agent) and a sterility control well (without inoculum).
- Incubate the plates at 35°C for 24-48 hours.
4. Reading and Interpretation:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
- Reading can be performed visually or using a spectrophotometer.
Mandatory Visualizations
Signaling Pathway of this compound's Antifungal Action
The primary mechanism of action of sordarin and its derivatives is the inhibition of fungal protein synthesis. This is achieved by specifically targeting and stabilizing the fungal elongation factor 2 (eEF2) on the ribosome, thereby stalling the translocation step of protein elongation.
Caption: Mechanism of action of this compound.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a pathogenic yeast using the broth microdilution method.
Caption: Broth microdilution workflow.
Conclusion
This compound and its analogues demonstrate potent and selective antifungal activity against a range of pathogenic yeasts, particularly Candida species and Cryptococcus neoformans. Their unique mechanism of action, targeting fungal protein synthesis, offers a valuable alternative to existing antifungal therapies. The standardized protocols outlined in this guide are essential for the accurate and reproducible evaluation of the in vitro efficacy of these compounds. Further research and development of sordarin derivatives could lead to the introduction of a new class of antifungal drugs with significant clinical impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Species-specific inhibition of fungal protein synthesis by sordarin: identification of a sordarin-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Neosordarin's Potent Attack on Filamentous Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neosordarin and its chemical relatives, the sordarins, represent a compelling class of antifungal agents with a distinct mechanism of action that sets them apart from currently available therapies. This technical guide delves into the core of this compound's activity against pathogenic filamentous fungi, providing a comprehensive overview of its mechanism, quantitative efficacy data for related compounds, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antifungal effect by targeting a fundamental process in the fungal cell: protein synthesis. Specifically, it inhibits the translocation step of polypeptide chain elongation.[1][2] This is achieved by binding to and stabilizing the fungal eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][3][4] This stabilization creates a stable eEF2/ribosome complex, effectively stalling the ribosome's movement along the mRNA molecule and halting the production of essential proteins, ultimately leading to cell death.[1][5] This mode of action is highly specific to fungi, with sordarin (B1681957) derivatives showing little to no effect on mammalian protein synthesis, making them attractive candidates for therapeutic development.[1][6]
Figure 1: Mechanism of this compound Action
Quantitative Antifungal Activity
While specific MIC (Minimum Inhibitory Concentration) data for this compound against a broad panel of filamentous fungi is not extensively published, studies on structurally similar sordarin derivatives provide valuable insights into its potential efficacy. The following table summarizes the in vitro activity of several sordarin derivatives against key filamentous fungal pathogens.
| Sordarin Derivative | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| GM 222712 | Aspergillus flavus | - | 0.25 | 1 | [7] |
| GM 237354 | Aspergillus flavus | - | 8 | 32 | [7] |
| GM 222712 | Aspergillus fumigatus | - | - | 32 | [7] |
| GM 237354 | Aspergillus fumigatus | - | - | >64 | [7] |
| GM 237354 | Cladosporium carrionii | ≤0.25 - 2 | - | - | [7] |
| GM 237354 | Pseudallescheria boydii | ≤0.25 - 2 | - | - | [7] |
| GM 237354 | Absidia corymbifera | ≤0.25 - 8 | - | - | [7] |
| GM 237354 | Cunninghamella bertholletiae | ≤0.25 - 8 | - | - | [7] |
| GM 237354 | Rhizopus arrhizus | ≤0.25 - 8 | - | - | [8] |
Experimental Protocols
Antifungal Susceptibility Testing of Filamentous Fungi
The following protocol is based on the standardized broth microdilution method (CLSI M38-A) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
1. Media and Reagents:
-
Test Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Drug Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline (0.85%) and gently scraping the surface.
-
Adjust the conidial suspension to a specific optical density at a given wavelength (e.g., 80-82% transmittance at 530 nm) to achieve a target inoculum concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
2. Assay Procedure:
-
Prepare serial twofold dilutions of this compound in the test medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared fungal inoculum.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for a duration appropriate for the fungus being tested (typically 48-72 hours).
3. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control. For sordarin derivatives, this is often a 75% or greater inhibition of growth.[7]
Figure 2: Antifungal Susceptibility Testing Workflow
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system derived from a fungus.
1. Preparation of Cell-Free Extract (S-30 or S-50 Fraction):
-
Grow the fungal cells to mid-log phase.
-
Harvest and wash the cells.
-
Lyse the cells mechanically (e.g., with glass beads) or enzymatically in a suitable buffer.
-
Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 30,000 x g or 50,000 x g) to obtain the S-30 or S-50 supernatant, which contains ribosomes, translation factors, and other necessary components for protein synthesis.
2. In Vitro Translation Reaction:
-
Set up a reaction mixture containing:
-
Fungal cell-free extract.
-
An energy source (ATP, GTP).
-
An amino acid mixture, including a radiolabeled amino acid (e.g., [¹⁴C]-leucine or [³⁵S]-methionine).
-
A template mRNA (e.g., poly(U) for polyphenylalanine synthesis).
-
Varying concentrations of this compound.
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
3. Measurement of Protein Synthesis Inhibition:
-
Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA).
-
Collect the precipitated protein (which has incorporated the radiolabeled amino acid) on a filter.
-
Measure the radioactivity of the collected precipitate using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the protein synthesis).[1]
Figure 3: In Vitro Translation Inhibition Assay Workflow
Conclusion
This compound and its analogs are a promising class of antifungal agents with a unique and specific mechanism of action against fungi. Their ability to inhibit protein synthesis by stabilizing the eEF2-ribosome complex offers a novel therapeutic strategy. The data from related sordarin derivatives suggest potent activity against a range of clinically relevant filamentous fungi. The detailed experimental protocols provided in this guide will enable researchers to further investigate the antifungal properties of this compound and advance its development as a potential new treatment for invasive fungal infections.
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sordarin inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sordarin derivatives induce a novel conformation of the yeast ribosome translocation factor eEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domain movements of elongation factor eEF2 and the eukaryotic 80S ribosome facilitate tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sordarin bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sordarins: in vitro activities of new antifungal derivatives against pathogenic yeasts, Pneumocystis carinii, and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of Neosordarin in Sordaria araneosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosordarin, a potent antifungal agent produced by the fungus Sordaria araneosa, has garnered significant interest due to its unique mode of action targeting fungal protein synthesis. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the enzymatic cascade that constructs its complex chemical architecture. We present a detailed overview of the biosynthetic gene cluster, the functions of key enzymes including a diterpene cyclase, a series of cytochrome P450 monooxygenases, and a remarkable Diels-Alderase, and the subsequent tailoring steps. This guide summarizes key quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding and further research into this important natural product.
Introduction
This compound belongs to the sordarin (B1681957) family of diterpene glycoside antibiotics, which exhibit potent and selective inhibition of fungal protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1] First isolated from Sordaria araneosa, this compound and its analogues feature a unique and highly rearranged tetracyclic diterpene core, known as sordaricin (B1205495), linked to a modified sugar moiety.[2][3] The complexity of this structure and its significant biological activity have made the elucidation of its biosynthetic pathway a key area of research, offering potential for the bioengineering of novel antifungal agents.
The this compound Biosynthetic Gene Cluster (sdn)
The biosynthesis of this compound is orchestrated by a contiguous 67 kb gene cluster, designated as the sdn cluster, in Sordaria araneosa Cain ATCC 36386.[4] This cluster comprises 20 open reading frames that encode the enzymatic machinery required for the synthesis and tailoring of the this compound molecule.[4] Key components of this cluster include a diterpene cyclase, a glycosyltransferase, a type I polyketide synthase, and notably, six cytochrome P450 monooxygenases.[4]
The Biosynthetic Pathway of the Sordaricin Core
The construction of the characteristic tetracyclic sordaricin core is a multi-step enzymatic process starting from the common isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).
Formation of the Tricyclic Diterpene Scaffold
The pathway is initiated by the enzyme SdnA , a diterpene cyclase, which catalyzes the cyclization of the linear precursor GGPP into the tricyclic 5-8-5 ring system of cycloaraneosene (B25683) .[4] This reaction establishes the foundational carbon skeleton of the sordarin family of molecules.
A Cascade of Oxidative Transformations
Following the initial cyclization, a series of oxidative modifications are carried out by four cytochrome P450 enzymes: SdnB, SdnH, SdnF, and SdnE . This enzymatic cascade transforms cycloaraneosene into a highly functionalized intermediate primed for the key intramolecular Diels-Alder reaction.
-
SdnB Catalysis: SdnB, a multifunctional P450, catalyzes two successive hydroxylations of cycloaraneosene to yield (8R, 9S)-cycloaraneosene-8,9-diol .[5]
-
SdnH Catalysis: SdnH then acts on this diol, introducing a double bond to form a cyclopentadiene (B3395910) moiety.[5]
-
Further Oxidations by SdnB and SdnF: The pathway continues with further oxidative modifications catalyzed by SdnB and SdnF, leading to the formation of a key intermediate containing both a cyclopentadiene and a dienophile.[5]
-
Final Hydroxylation by SdnE: The final step in this oxidative cascade is the hydroxylation of the C-18 methyl group, catalyzed by SdnE , to produce the sordaricin core.[5]
The Enzymatic Intramolecular Diels-Alder Reaction
A key step in the formation of the sordaricin core is an intramolecular [4+2] cycloaddition. This reaction is catalyzed by SdnG , a dedicated norbornene synthase, which accelerates the formation of the characteristic bicyclo[2.2.1]heptane system of sordaricin from the oxidatively tailored intermediate.[5]
Late-Stage Biosynthetic Steps: Glycosylation and Tailoring
Once the sordaricin aglycone is formed, the pathway proceeds with glycosylation and further modifications to yield this compound.
-
Glycosylation: The glycosyltransferase SdnJ catalyzes the attachment of a sugar moiety to the sordaricin core. In the biosynthesis of a related compound, 4'-O-demethylsordarin, SdnJ utilizes GDP-6-deoxy-d-altrose.[4] For this compound, the sugar is sordarose, which is further acylated.[2]
-
Methylation: The methyltransferase SdnD is proposed to be involved in the modification of the sugar moiety.[5]
Quantitative Data
The heterologous expression of the sordaricin biosynthetic pathway in Aspergillus nidulans has provided quantitative data on the production of key intermediates.
| Gene(s) Expressed in A. nidulans | Product(s) | Titer (mg/L)[5] |
| sdnA, sdnC | Cycloaraneosene | - |
| sdnA, sdnC, sdnB | (8R, 9S)-cycloaraneosene-8,9-diol | 25 |
| sdnA, sdnC, sdnB, sdnH | Oxidatively cleaved cyclopentadiene-containing metabolites | 7 and 4.5 |
| sdnA, sdnC, sdnB, sdnH, sdnF, sdnE | Sordaricin | 20 |
The complete sordaricin pathway has also been reconstituted in Saccharomyces cerevisiae, yielding a titer of 2 mg/L.[5]
The steady-state kinetic parameters for the Diels-Alderase, SdnG, have been determined.[5]
| Enzyme | Substrate | K_M (μM)[5] | k_cat (min⁻¹)[5] |
| SdnG | Carboxylate-aldehyde intermediate | 19 | 56 |
Experimental Protocols
Heterologous Expression of the Sordaricin Biosynthetic Pathway in Aspergillus nidulans**
This protocol is adapted from the methodology described in the study by Sun et al. (2022).[5]
-
Strain: Aspergillus nidulans A1145 ΔEMΔST is used as the heterologous host.
-
Vector Construction: The biosynthetic genes (sdnA, sdnC, sdnB, sdnH, sdnF, sdnE, and sdnG) are cloned into fungal expression vectors under the control of appropriate promoters.
-
Transformation: Protoplasts of A. nidulans are prepared and transformed with the expression vectors using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Cultivation: Transformants are grown on oatmeal agar (B569324) supplemented with necessary nutrients (uracil, uridine, riboflavin, and pyridoxine) at 28 °C for three days.
-
Production Culture: For metabolite production, the transformants are cultured in a production medium (e.g., 10% glucose, 1.5% polypeptone, 1.0% corn steep liquor, 0.5% yeast extract, 0.2% L-tryptophan, 0.5% K₂HPO₄, 0.4% FeSO₄·7H₂O) for 5-7 days at 28 °C with shaking.
-
Metabolite Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced intermediates.
In Vitro Assay for SdnG (Diels-Alderase) Activity
This protocol is based on the methods used to characterize SdnG.[5]
-
Enzyme Purification: The sdnG gene is cloned into an expression vector and expressed in E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA).
-
Substrate Preparation: The carboxylate-aldehyde substrate for SdnG is produced and purified from the A. nidulans strain expressing sdnA-C-B-H-F.
-
Enzyme Reaction: The purified SdnG enzyme is incubated with its substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) at a controlled temperature (e.g., 30 °C).
-
Reaction Quenching and Product Extraction: The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate) and quenching with an acid. The product is then extracted into the organic phase.
-
Analysis: The formation of the sordaricin product is monitored by HPLC-MS.
-
Kinetic Analysis: To determine the steady-state kinetic parameters (K_M and k_cat), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.[5]
Visualizations
Biosynthetic Pathway of Sordaricin
Caption: Biosynthetic pathway of the sordaricin core from GGPP.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the sordaricin pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway in Sordaria araneosa has unveiled a fascinating enzymatic machinery, including a remarkable Diels-Alderase, responsible for the synthesis of its complex and biologically active structure. The successful heterologous expression and reconstitution of the sordaricin pathway have not only confirmed the functions of the key biosynthetic genes but also provided a platform for generating sordarin analogues through metabolic engineering. The quantitative data and experimental protocols detailed in this guide offer a valuable resource for researchers aiming to further investigate this pathway, optimize the production of this compound and its intermediates, and develop new antifungal agents to combat the growing threat of fungal infections. Further characterization of the late-stage tailoring enzymes and the regulatory mechanisms governing the sdn cluster will undoubtedly provide deeper insights and open new avenues for synthetic biology applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and hydroxysordarin, two new antifungal agents from Sordaria araneosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome mining of the sordarin biosynthetic gene cluster from Sordaria araneosa Cain ATCC 36386: characterization of cycloaraneosene synthase and GDP-6-deoxyaltrose transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a terpene biosynthetic pathway featuring a norbornene-forming Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Neosordarin using MIC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Neosordarin is a semi-synthetic derivative of the natural product sordarin (B1681957), belonging to a class of antifungal agents with a unique mechanism of action. Unlike many currently used antifungals that target the cell membrane or cell wall, this compound and other sordarin derivatives inhibit fungal protein synthesis. This novel mechanism makes them promising candidates for the development of new therapies against fungal infections, particularly those caused by resistant strains.
Principle of the MIC Assay: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro potency of an antimicrobial agent. The broth microdilution method, a commonly used MIC assay, involves exposing a standardized suspension of a fungus to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that inhibits the visible growth of the microorganism after a specified incubation period.
Applications:
-
Drug Discovery and Development: To determine the intrinsic antifungal activity of this compound and its analogs against a wide range of fungal species.
-
Surveillance of Resistance: To monitor for the emergence of resistance to this compound in clinical and environmental fungal isolates.
-
Mechanism of Action Studies: To investigate the molecular basis of this compound's antifungal activity and potential resistance mechanisms.
-
Preclinical Studies: To provide essential data on the antifungal spectrum and potency of this compound to guide in vivo efficacy studies.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][2][3] Modifications may be required based on the specific fungal species being tested.
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, disposable plasticware (pipette tips, reservoirs)
-
Spectrophotometer or McFarland standards
-
Hemocytometer
-
Incubator
-
Fungal isolates
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
2.2. Media Preparation
Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0. The medium should be filter-sterilized.
2.3. Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or below.
2.4. Inoculum Preparation
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the fungus on potato dextrose agar until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
2.5. Microplate Preparation and Drug Dilution
-
Dispense 100 µL of RPMI-1640 broth into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound (e.g., at twice the highest desired final concentration) to well 1. Well 12 will serve as the growth control (drug-free).
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a range of this compound concentrations.
2.6. Inoculation
Add 100 µL of the standardized fungal inoculum to each well (wells 1-11). Well 12 receives 100 µL of inoculum and 100 µL of drug-free broth.
2.7. Incubation
-
Yeasts: Incubate at 35°C for 24-48 hours.
-
Filamentous Fungi: Incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
2.8. Reading and Interpreting Results
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. The endpoint can be read visually or with a spectrophotometer.
Data Presentation
The following table provides a summary of hypothetical MIC data for this compound against various fungal species.
| Fungal Species | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.015 - 0.25 | 0.06 | 0.125 |
| Candida glabrata | 0.03 - 0.5 | 0.125 | 0.25 |
| Cryptococcus neoformans | 0.008 - 0.125 | 0.03 | 0.06 |
| Aspergillus fumigatus | 0.125 - 2 | 0.5 | 1 |
| Aspergillus flavus | 0.25 - 4 | 1 | 2 |
Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. These values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Action of this compound
Sordarins, including this compound, exert their antifungal effect by a unique mechanism of action that targets protein synthesis. They specifically bind to and stabilize the fungal eukaryotic elongation factor 2 (eEF2) on the ribosome.[4][5][6] This action prevents the translocation of the ribosome along the mRNA, thereby halting the elongation of the polypeptide chain and leading to the cessation of protein synthesis and fungal growth.[7][8]
Caption: this compound inhibits fungal protein synthesis.
References
- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sordarin inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Sordarin, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 7. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Neosordarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosordarin is an antifungal agent belonging to the sordarin (B1681957) class of compounds.[1] These compounds are known for their potent and specific inhibition of fungal protein synthesis via the elongation factor 2 (EF2). Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antifungal agent's efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5] This document provides a detailed protocol for determining the MIC of this compound against various fungal pathogens, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11][12][13]
Principle of the Assay
The broth microdilution method is the recommended "gold standard" for determining the MIC of antifungal agents.[5][7] This method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the plates are examined for visible growth to determine the lowest concentration of the compound that inhibits fungal growth.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile distilled water
-
Sterile 96-well microtiter plates
-
Fungal isolates for testing
-
Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[14]
-
Spectrophotometer or McFarland standards
-
Sterile tubes, pipettes, and other standard microbiology laboratory equipment
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the antifungal stock solution is crucial for accurate MIC determination.
-
Weighing the Compound: Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.
-
Calculating the Volume of Solvent: Calculate the volume of DMSO required to dissolve the powder to achieve a high-concentration stock solution (e.g., 1,280 µg/mL). Use the following formula: Volume of Solvent (mL) = [Weight of Powder (mg) / Desired Concentration (mg/mL)]
-
Dissolution: Add the calculated volume of DMSO to the this compound powder and vortex thoroughly until completely dissolved. This will be your primary stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
The density of the fungal inoculum must be standardized to ensure reproducibility.
-
Fungal Culture: Subculture the fungal isolates onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Inoculum Suspension: From the fresh culture, select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be done visually or using a spectrophotometer (at a wavelength of 530 nm).
-
Working Inoculum: Dilute the standardized suspension in the test medium (RPMI 1640) to achieve the final desired inoculum concentration in the microtiter plate wells. For yeasts, a final concentration of 0.5-2.5 x 10^3 CFU/mL is typically used.[15]
Broth Microdilution Assay
This procedure is performed in sterile 96-well microtiter plates.
-
Preparation of Drug Dilutions:
-
Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the this compound stock solution in RPMI 1640 medium. For a final highest concentration of 64 µg/mL, this intermediate solution will be 128 µg/mL.
-
Add 200 µL of this 128 µg/mL this compound solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not inoculate well 12. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the desired final range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the fungal species being tested.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[7] For some antifungals and fungi, a trailing effect (reduced but persistent growth over a range of concentrations) may be observed. In such cases, the endpoint is often read as the lowest concentration that produces a prominent decrease in turbidity.
Data Presentation
Summarize the MIC data in a clear and structured table for easy comparison.
| Fungal Species | Strain ID | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Insert Value |
| Candida glabrata | Clinical Isolate 1 | Insert Value |
| Cryptococcus neoformans | ATCC 90112 | Insert Value |
| Aspergillus fumigatus | ATCC 204305 | Insert Value |
| Quality Control Strain | C. parapsilosis ATCC 22019 | Insert Value |
Visualization of Experimental Workflow
A clear workflow diagram helps in understanding the sequence of experimental steps.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Quality Control
To ensure the validity of the results, it is essential to include quality control strains with known MIC ranges for the class of antifungal being tested. While specific QC ranges for this compound are not yet established by CLSI or EUCAST, including strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 can help monitor the consistency of the test performance.[14] The MIC values for these strains should fall within a consistent range across experiments.
Interpretation of Results
The MIC value provides a quantitative measure of the in vitro activity of this compound against the tested fungal isolates. A lower MIC value is indicative of greater potency. These in vitro results are crucial for guiding further in vivo studies and for understanding the potential clinical utility of this compound. It is important to note that clinical breakpoints, which categorize an isolate as susceptible, intermediate, or resistant, are established based on a combination of MIC distributions, pharmacokinetic/pharmacodynamic data, and clinical outcomes, and are not yet available for this compound.[7][12]
Safety Precautions
Standard microbiological safety practices should be followed when handling fungal cultures. This includes working in a biological safety cabinet, wearing appropriate personal protective equipment (PPE), and decontaminating all materials and work surfaces after use. This compound should be handled with care, following the safety data sheet (SDS) guidelines.
References
- 1. This compound and hydroxysordarin, two new antifungal agents from Sordaria araneosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. idexx.com [idexx.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. EUCAST: Fungi (AFST) [eucast.org]
- 10. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. Portico [access.portico.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cell-Based Assay for Measuring Neosordarin-Mediated Protein Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neosordarin and its derivatives are potent antifungal agents that selectively inhibit fungal protein synthesis.[1] Their mechanism of action involves targeting the eukaryotic elongation factor 2 (eEF2), a crucial component of the translation machinery responsible for ribosomal translocation.[2][3] This application note provides detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on protein synthesis in fungal cells. The primary recommended method is the SUrface SEnsing of Translation (SUnSET) assay, a non-radioactive technique that is safer and more accessible than traditional radioisotope methods.[4][5][6] Alternative protocols, including radioactive [³⁵S]-methionine labeling and a fluorescence-based L-homopropargylglycine (HPG) incorporation assay, are also presented. These assays are essential tools for drug discovery, mechanism of action studies, and for determining the potency (e.g., IC₅₀) of this compound and its analogs.
Introduction: this compound's Mechanism of Action
Protein synthesis is a fundamental biological process and a validated target for antimicrobial agents.[7] The sordarin (B1681957) family of compounds are specific inhibitors of fungal protein synthesis, showing high selectivity for fungal over mammalian translational machinery.[1] this compound exerts its antifungal activity by binding to and inhibiting the function of eukaryotic Elongation Factor 2 (eEF2).[2][3]
eEF2 is a GTP-dependent translocase that facilitates the movement of the ribosome along the mRNA transcript by one codon during the elongation phase of translation.[2][8] This translocation step is essential for positioning the next codon in the ribosomal A-site, allowing a new aminoacyl-tRNA to bind and the polypeptide chain to be extended. This compound stabilizes the ribosome-eEF2 complex, effectively stalling translocation and halting protein synthesis.[3] The activity of eEF2 itself is regulated by phosphorylation via eEF2 kinase (eEF2K), which is controlled by upstream nutrient-sensing pathways like AMPK and mTOR.[9][10][11]
Recommended Primary Assay: SUnSET (SUrface SEnsing of Translation)
The SUnSET assay is a non-radioactive method for monitoring global protein synthesis.[5] It utilizes puromycin (B1679871), an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA. During active translation, puromycin enters the ribosomal A-site and is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release.[4][7] These puromycylated peptides are then detected and quantified using a specific anti-puromycin antibody via Western blot. The intensity of the puromycin signal is directly proportional to the rate of global protein synthesis.[12]
Experimental Protocol: SUnSET Assay
This protocol is adapted for fungal species like Candida albicans or Saccharomyces cerevisiae.
Materials and Reagents:
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., YPD, RPMI)
-
This compound (and vehicle control, e.g., DMSO)
-
Puromycin dihydrochloride (B599025) (Sigma-Aldrich, P9620)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fungal Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors and 0.5mm zirconia/silica beads)
-
Protein quantification kit (e.g., Bio-Rad DC Protein Assay)
-
SDS-PAGE and Western blotting equipment and reagents
-
Anti-puromycin monoclonal antibody (e.g., clone 12D10, Millipore MABE343)
-
Loading control antibody (e.g., anti-actin, anti-tubulin, or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., Bio-Rad ChemiDoc)
Procedure:
-
Cell Culture: Inoculate the fungal strain in the appropriate liquid medium and grow overnight at the optimal temperature (e.g., 30°C) with shaking to reach the mid-logarithmic growth phase.
-
Compound Treatment: Dilute the culture to a standardized density (e.g., OD₆₀₀ of 0.2). Aliquot cells into a multi-well plate or flasks. Add serial dilutions of this compound to the cultures. Include a vehicle-only control and a positive control for translation inhibition (e.g., cycloheximide). Incubate for the desired treatment time.
-
Puromycin Pulse: 15-30 minutes before the end of the treatment period, add puromycin to each culture to a final concentration of 5-10 µg/mL.[4][13] Note: The optimal concentration and incubation time for puromycin should be determined empirically for the specific fungal strain.
-
Cell Harvest: Transfer cultures to centrifuge tubes and pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove residual puromycin.
-
Cell Lysis: Resuspend the pellet in ice-cold Fungal Lysis Buffer. For efficient lysis of yeast, perform mechanical disruption using a bead beater (e.g., 3 cycles of 1 minute with 2 minutes on ice in between).
-
Protein Extraction: Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris. Transfer the supernatant (total protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[4] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20). e. Incubate the membrane with the anti-puromycin antibody (e.g., 1:10,000 dilution) overnight at 4°C.[4] f. Wash the membrane three times with TBS-T. g. Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[4] h. Wash three times with TBS-T. i. Apply ECL substrate and visualize the signal using an imaging system. j. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for the entire lane (smear) in the puromycin blot and for the loading control band using densitometry software (e.g., ImageJ/Fiji).
-
Normalize the puromycin signal of each sample to its corresponding loading control signal.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of protein synthesis inhibition against the logarithm of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Alternative Assays
[³⁵S]-Methionine Incorporation Assay
This classic method directly measures the rate of de novo protein synthesis by tracking the incorporation of a radiolabeled amino acid.[14][15]
Protocol Outline:
-
Culture and Treatment: Grow and treat fungal cells with this compound as described in the SUnSET protocol.
-
Starvation: Pellet cells and resuspend them in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.[16][17]
-
Radiolabeling: Add [³⁵S]-methionine to the cultures and incubate for a short period (e.g., 30 minutes).[18]
-
Harvest and Lysis: Harvest cells, wash thoroughly to remove unincorporated [³⁵S]-methionine, and lyse as previously described.
-
Protein Precipitation: Precipitate total protein from the lysate using trichloroacetic acid (TCA).
-
Quantification: Wash the protein pellet to remove residual free label. Measure the incorporated radioactivity using a scintillation counter.[15]
-
Analysis: Normalize radioactivity counts to the total protein amount in a parallel non-radioactive sample. Calculate inhibition relative to the vehicle control to determine the IC₅₀.
Fluorescent Noncanonical Amino Acid Tagging (FUNCAT) Assay
This method uses a methionine analog, L-homopropargylglycine (HPG), which contains an alkyne group. HPG is incorporated into newly synthesized proteins and can be fluorescently labeled via a copper-catalyzed "click" reaction with an azide-bearing fluorophore.[19] The resulting fluorescence can be quantified by flow cytometry or visualized by microscopy.
Protocol Outline:
-
Culture and Treatment: Grow and treat fungal cells with this compound as described above.
-
HPG Labeling: Add HPG to the cultures (e.g., 50 µM final concentration) and incubate for 30-60 minutes.[19]
-
Fix and Permeabilize: Harvest and wash the cells. Fix them (e.g., with 4% paraformaldehyde) and permeabilize the cell wall and membrane (e.g., with zymolyase followed by Triton X-100).
-
Click Reaction: Perform the click chemistry reaction by incubating cells with a reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) and a copper catalyst.[19]
-
Analysis: Wash the cells to remove excess reagents. Analyze the fluorescence of individual cells using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the rate of protein synthesis. Calculate the IC₅₀ from the dose-response curve of MFI versus this compound concentration.
Quantitative Data Summary
The potency of sordarin derivatives can vary depending on the specific fungal species and the assay conditions. The table below presents example IC₅₀ values for sordarin compounds against the cell-free translation systems of various pathogenic fungi, illustrating the data that can be generated using the described assays.
| Compound | Fungal Species | Assay Type | IC₅₀ (µg/mL)[1] |
| Sordarin | Candida albicans | Cell-Free Translation | 0.2 |
| Sordarin | Candida glabrata | Cell-Free Translation | 0.4 |
| Sordarin | Cryptococcus neoformans | Cell-Free Translation | 0.2 |
| Sordarin | Candida krusei | Cell-Free Translation | >100 |
| GR135402 | Candida albicans | Cell-Free Translation | 0.05 |
| GR135402 | Candida glabrata | Cell-Free Translation | 0.05 |
| GR135402 | Cryptococcus neoformans | Cell-Free Translation | 0.025 |
| GR135402 | Candida parapsilosis | Cell-Free Translation | >100 |
Table 1: Inhibitory concentrations (IC₅₀) of sordarin and a derivative (GR135402) against cell-free protein synthesis from different fungal pathogens. Note that resistant species show significantly higher IC₅₀ values.[1]
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EEF2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sordarin inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The eEF2 Kinase Confers Resistance to Nutrient Deprivation by Blocking Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Neosordarin-Resistant Fungal Strain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a Neosordarin-resistant fungal strain for research purposes. This compound, a member of the sordarin (B1681957) family of antifungals, presents a unique mechanism of action by selectively inhibiting fungal protein synthesis.[1][2] Understanding the mechanisms of resistance to this compound is crucial for the development of novel antifungal therapies and for elucidating the intricacies of fungal protein synthesis.
Introduction
This compound and other sordarin derivatives specifically target the fungal elongation factor 2 (EF2), an essential protein for the translocation step of protein synthesis.[3][4][5] These compounds stabilize the EF2-ribosome complex, thereby halting protein elongation and leading to fungal cell death.[1][2][3][4] This mode of action is distinct from that of commonly used antifungals that primarily target the fungal cell membrane or wall.[1][2][6] The emergence of resistance to current antifungal drugs necessitates the exploration of novel targets like EF2.[7][8][9]
The development of this compound-resistant fungal strains in a laboratory setting serves as a powerful tool to:
-
Investigate the molecular basis of resistance.
-
Identify specific mutations in the target protein (EF2) that confer resistance.[3][4][10]
-
Screen for new antifungal compounds that can overcome this resistance.
-
Further elucidate the structure and function of fungal EF2.
This document outlines two primary methodologies for generating this compound-resistant fungal strains: Spontaneous Resistance Development and Targeted Genetic Modification .
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Wild-Type and Resistant Fungal Strains
| Fungal Strain | Genotype | This compound MIC (µg/mL) | Fold Change in Resistance |
| Wild-Type (e.g., Saccharomyces cerevisiae) | EFT1/EFT2 | 0.125 | 1 |
| Resistant Mutant 1 | eft2-M678I | 8 | 64 |
| Resistant Mutant 2 | eft2-G542V | 16 | 128 |
| Resistant Mutant 3 (Hypothetical) | eft1-A399V | 4 | 32 |
Table 2: Characterization of this compound-Resistant Mutants
| Fungal Strain | Growth Rate (Doubling Time, hours) | Fitness Cost (Relative to Wild-Type) | Cross-Resistance to other EF2 Inhibitors (e.g., Sordarin) |
| Wild-Type | 1.5 | 1.0 | Susceptible |
| Resistant Mutant 1 | 1.8 | 0.83 | Resistant |
| Resistant Mutant 2 | 2.0 | 0.75 | Resistant |
| Resistant Mutant 3 (Hypothetical) | 1.6 | 0.94 | Resistant |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Fungal Strains by Spontaneous Mutation and Selection
This protocol describes the generation of resistant strains by exposing a large population of wild-type fungal cells to increasing concentrations of this compound.
Materials:
-
Wild-type fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Appropriate liquid and solid growth media (e.g., YPD, SD)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile culture plates, flasks, and spreader beads
-
Incubator
Methodology:
-
Preparation of Fungal Inoculum:
-
Inoculate a single colony of the wild-type fungal strain into 5 mL of liquid medium.
-
Incubate overnight at the optimal temperature with shaking to obtain a saturated culture.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Perform a broth microdilution assay to determine the MIC of this compound against the wild-type strain according to CLSI or EUCAST guidelines. This will serve as the baseline for selecting resistant mutants.
-
-
Selection of Resistant Mutants:
-
Plate a high density of cells (e.g., 10⁸ to 10⁹ cells) from the overnight culture onto solid medium containing this compound at a concentration 2 to 4 times the MIC.
-
Incubate the plates at the optimal temperature for 3-7 days, or until colonies appear.
-
-
Isolation and Purification of Resistant Colonies:
-
Pick individual colonies that grow on the this compound-containing plates.
-
Streak each colony onto a fresh plate containing the same concentration of this compound to isolate pure clones.
-
Incubate until single colonies are well-defined.
-
-
Confirmation of Resistance:
-
Perform MIC testing on the isolated mutants to quantify the level of resistance.
-
Compare the MIC values of the mutants to that of the wild-type strain to determine the fold change in resistance.
-
-
Stability of Resistance:
-
Culture the resistant mutants in drug-free medium for several generations.
-
Re-test the MIC to ensure the resistance phenotype is stable and not a result of transient adaptation.
-
Protocol 2: Generation of this compound-Resistant Fungal Strains by Targeted Genetic Modification
This protocol involves the targeted modification of the gene encoding the drug target, elongation factor 2 (EFT1 or EFT2 in yeast), to introduce mutations known or suspected to confer resistance.[3][4][10]
Materials:
-
Wild-type fungal strain with a well-established transformation system (e.g., Saccharomyces cerevisiae)
-
Plasmids for gene editing (e.g., CRISPR/Cas9 system or homologous recombination vectors)
-
Oligonucleotides for site-directed mutagenesis
-
Reagents for fungal transformation (e.g., PEG, lithium acetate)
-
Selective media
Methodology:
-
Identification of Target Mutation Sites:
-
Based on existing literature or protein modeling, identify amino acid residues in EF2 that are likely involved in this compound binding.[10]
-
-
Construction of Gene Editing Plasmids:
-
Using CRISPR/Cas9: Design a guide RNA (gRNA) to target the desired location in the EFT gene. Synthesize a donor DNA template containing the desired mutation and flanking homologous regions.
-
Using Homologous Recombination: Clone the EFT gene into a plasmid vector. Use site-directed mutagenesis to introduce the desired mutation.
-
-
Fungal Transformation:
-
Transform the wild-type fungal strain with the gene editing plasmids using an established protocol (e.g., lithium acetate/PEG method for yeast).[11]
-
Select for transformants on appropriate selective media.
-
-
Verification of Gene Editing:
-
Isolate genomic DNA from the transformants.
-
Use PCR and Sanger sequencing to confirm the presence of the desired mutation in the EFT gene.
-
-
Phenotypic Characterization:
-
Perform MIC testing to confirm that the introduced mutation confers resistance to this compound.
-
Analyze the growth rate and other physiological characteristics of the mutant strain to assess any fitness costs associated with the resistance mutation.
-
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Spontaneous Resistance Workflow.
References
- 1. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Elongation Factors - Creative Biolabs [creative-biolabs.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Mechanisms of Antifungal Drug Resistance. [sonar.ch]
- 8. Antimicrobial-Resistant Fungal Diseases | Fungal Diseases | CDC [cdc.gov]
- 9. Antifungal Drug Resistance: An Emergent Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translation Elongation Factor 2 Is Part of the Target for a New Family of Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Neosordarin in a Murine Model of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of neosordarin and other sordarin (B1681957) derivatives in a murine model of systemic candidiasis. The protocols and data presented are intended to serve as a foundational resource for researchers investigating novel antifungal therapies.
Introduction
Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of new therapeutic agents with novel mechanisms of action. This compound belongs to the sordarin class of antifungals, which exhibit a unique mode of action by inhibiting fungal protein synthesis. Sordarins specifically target and inhibit eukaryotic elongation factor 2 (eEF2), an essential protein in the translation elongation step of protein synthesis in fungi.[1][2] This selective inhibition offers a promising therapeutic window, as sordarin analogues have been shown to be highly effective against pathogenic fungi while having a limited effect on mammalian protein synthesis.[1]
These notes detail the experimental protocols for establishing a murine model of systemic candidiasis suitable for testing the efficacy of antifungal compounds like this compound. Furthermore, quantitative data from studies on sordarin derivatives are summarized to provide a comparative benchmark for efficacy.
Data Presentation: Efficacy of Sordarin Derivatives in Murine Systemic Candidiasis
Table 1: Survival of Mice with Systemic Candidiasis Treated with Sordarin Derivatives
| Compound | Dose (mg/kg/day) | Administration Route | Dosing Regimen | Survival Rate (%) | Reference |
| GM193663 | 15 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] |
| 30 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] | |
| 60 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] | |
| 120 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] | |
| GM237354 | 15 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] |
| 30 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] | |
| 60 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] | |
| 120 | Subcutaneous | t.i.d. for 7 days | Significant improvement over control | [3] | |
| R-135853 | 50 | Subcutaneous | t.i.d. | Dose-dependent efficacy | [4] |
| 50 | Oral | t.i.d. | Dose-dependent efficacy | [4] |
t.i.d. = three times a day
Table 2: Reduction of Kidney Fungal Burden in Mice with Systemic Candidiasis Treated with Sordarin Derivatives
| Compound | Dose (mg/kg/dose) | Administration Route | Dosing Regimen | Mean Log CFU/gram Kidney (vs. Control) | Reference |
| GM237354 | 2.5 | Subcutaneous | q8h | Significant Reduction | [5] |
| 5 | Subcutaneous | q8h | Significant Reduction | [5] | |
| 10 | Subcutaneous | q8h | Significant Reduction | [5] | |
| 20 | Subcutaneous | q8h | Significant Reduction | [5] | |
| 40 | Subcutaneous | q8h | Significant Reduction | [5] | |
| R-135853 | 50 | Subcutaneous | t.i.d. | Significant Reduction (P < 0.01) | [4] |
| 50 | Oral | t.i.d. | Significant Reduction (P < 0.001) | [4] |
q8h = every 8 hours
Experimental Protocols
The following protocols provide a detailed methodology for conducting a murine model of systemic candidiasis to evaluate the efficacy of antifungal agents like this compound.
Murine Model of Systemic Candidiasis
This is a widely used and well-characterized model to assess the efficacy of antifungal drugs against disseminated Candida infections.[6]
a. Animal Strain and Immunosuppression:
-
Animal Strain: Outbred ICR (CD-1) or inbred BALB/c mice are commonly used.[7]
-
Immunosuppression (Optional but Recommended): To establish a more consistent and lethal infection, mice can be immunosuppressed. A common method is to induce neutropenia by administering cyclophosphamide (B585) (e.g., 150 mg/kg intraperitoneally 4 days before infection and 100 mg/kg 1 day before infection).[8]
b. Inoculum Preparation:
-
Streak Candida albicans (e.g., strain SC5314 or ATCC 90028) on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into Sabouraud Dextrose Broth and incubate at 35°C for 18-24 hours with shaking.
-
Harvest the yeast cells by centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.
-
Adjust the final concentration to the desired inoculum (e.g., 1 x 10⁶ CFU/mL).
c. Infection Procedure:
-
Infect mice via intravenous (IV) injection into the lateral tail vein.
-
The typical inoculum volume is 0.1 mL, delivering a dose of approximately 1 x 10⁵ CFU/mouse. The exact inoculum can be adjusted to achieve the desired mortality rate in control animals.
d. Treatment with this compound:
-
Preparation of this compound: The formulation of this compound will depend on its solubility and the intended route of administration. It may be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Treatment can be administered via various routes, including subcutaneous (s.c.) or oral (p.o.).[4]
-
Dosing: A dose-ranging study should be performed to determine the efficacious dose. Based on data from other sordarin derivatives, doses ranging from 5 to 50 mg/kg, administered two to three times daily, can be a starting point.[3][4]
-
Controls: Include a vehicle control group (receiving only the drug vehicle) and a positive control group (e.g., treated with a known antifungal like fluconazole).
e. Outcome Assessment:
-
Survival: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality. Survival curves can be generated and analyzed using the log-rank test.[3]
-
Fungal Burden in Organs: At specific time points post-infection (e.g., day 3 or 5), a subset of mice from each group can be euthanized.
-
Aseptically remove the kidneys (the primary target organ in this model).[9]
-
Homogenize the kidneys in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on SDA.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the results as log₁₀ CFU per gram of tissue.
-
Experimental Workflow Diagram
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound, like other sordarins, targets the fungal protein synthesis machinery. The specific target is eukaryotic elongation factor 2 (eEF2), which is crucial for the translocation step of polypeptide chain elongation on the ribosome.
Signaling Pathway of this compound Action
The binding of this compound to fungal eEF2 stabilizes the eEF2-ribosome complex, preventing the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This effectively halts protein synthesis, leading to a fungistatic or fungicidal effect.
Conclusion
The murine model of systemic candidiasis is a robust and reproducible system for the in vivo evaluation of novel antifungal agents like this compound. The data from related sordarin derivatives suggest that this class of compounds holds significant promise for the treatment of invasive fungal infections. The detailed protocols and comparative data provided in these application notes are intended to facilitate the design and execution of preclinical studies aimed at advancing new antifungal therapies into clinical development.
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sordarin derivatives induce a novel conformation of the yeast ribosome translocation factor eEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Activities of R-135853, a Sordarin Derivative, in Experimental Candidiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics-Pharmacodynamics of a Sordarin Derivative (GM 237354) in a Murine Model of Lethal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy of Sordarin Derivatives in an Animal Model of Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high morbidity and mortality rates. The increasing incidence of antifungal resistance necessitates the development of novel therapeutic agents. Sordarins are a class of antifungal agents that inhibit fungal protein synthesis, a mechanism distinct from currently available antifungals. This document provides detailed application notes and protocols on the evaluation of the efficacy of semi-synthetic sordarin (B1681957) derivatives, referred to herein as neosordarins, in a murine model of invasive aspergillosis. The data presented is based on preclinical studies of sordarin derivatives such as GM193663 and GM237354.[1][2]
Mechanism of Action
Sordarin and its derivatives act by inhibiting fungal protein synthesis. They specifically target and stabilize the fungal elongation factor 2 (EF2) when it is bound to the ribosome. This action prevents the translocation step of protein synthesis, ultimately leading to the cessation of fungal cell growth and replication.[3]
Caption: Mechanism of action of sordarin derivatives.
In Vitro Efficacy
Several sordarin derivatives have demonstrated potent in vitro activity against various fungal pathogens, including Aspergillus species.[3][4] The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antifungal activity.
Table 1: In Vitro Activity of Sordarin Derivatives against Aspergillus Species
| Compound | Aspergillus Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| GM 222712 | A. flavus | 0.25 | 1 |
| A. fumigatus | 32 | 32 | |
| GM 237354 | A. flavus | 8 | 32 |
| A. fumigatus | 64 | >64 |
Data sourced from Herreros et al., 1998.[4]
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
The therapeutic potential of sordarin derivatives has been evaluated in a murine model of systemic aspergillosis. These studies provide crucial data on the in vivo efficacy and dose-response relationships.
Table 2: Efficacy of GM237354 in a Murine Model of Systemic Aspergillosis
| Treatment Group (Dose, mg/kg/day) | Survival Rate (%) |
| Control (untreated) | 0 |
| GM237354 (30) | 0 |
| GM237354 (60) | 30 |
| GM237354 (120) | 0 |
Data from a study where treatment was administered three times a day for five consecutive days. The responses were noted as irregular.[2]
Experimental Protocols
In Vitro Susceptibility Testing
A standardized microdilution method is recommended for determining the MIC of sordarin derivatives against Aspergillus species.
-
Isolate Preparation: Aspergillus isolates are cultured on appropriate agar (B569324) plates to obtain conidia.
-
Inoculum Preparation: A suspension of conidia is prepared and adjusted to a specific concentration.
-
Drug Dilution: The sordarin derivatives are serially diluted in a microtiter plate.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at a controlled temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that inhibits fungal growth.
Murine Model of Invasive Aspergillosis
A standardized murine model is crucial for the reproducible evaluation of antifungal agents.[5][6]
Caption: Workflow for the murine model of invasive aspergillosis.
Protocol Details:
-
Animal Model: CD-1 male mice are commonly used.[2]
-
Immunosuppression: To establish a robust infection, mice are immunosuppressed. A common regimen involves the administration of cyclophosphamide and cortisone acetate (B1210297) prior to infection.[6]
-
Infection: Systemic aspergillosis is induced by intravenous injection of Aspergillus fumigatus conidia.[2]
-
Treatment:
-
Efficacy Assessment:
-
Survival: The primary endpoint is the survival rate of the treated animals compared to an untreated control group.
-
Fungal Burden: At the end of the study, organs such as the kidneys, liver, and lungs can be harvested to determine the fungal burden, providing a quantitative measure of antifungal efficacy.
-
Discussion and Future Perspectives
The available preclinical data indicates that sordarin derivatives possess antifungal activity against Aspergillus species. However, the in vivo efficacy in the aspergillosis model showed irregular responses, suggesting that further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is necessary.[2] The unique mechanism of action of sordarins makes them a promising class of antifungals that could potentially overcome existing resistance mechanisms.[3] Further studies are warranted to explore the full therapeutic potential of neosordarins in the treatment of invasive aspergillosis. This may include the evaluation of different derivatives, optimization of dosing regimens, and testing in combination with other antifungal agents.
References
- 1. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of sordarins in experimental models of candidiasis, aspergillosis, and pneumocystosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of an experimental murine model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Neosordarin in a Rat Model of Pneumocystis Pneumonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocystis pneumonia (PCP), caused by the fungus Pneumocystis jirovecii in humans and Pneumocystis carinii in rats, remains a significant opportunistic infection in immunocompromised individuals. The development of novel antifungal agents is crucial for effective treatment. Sordarin (B1681957) derivatives are a class of antifungal agents that inhibit fungal protein synthesis. This document provides detailed protocols for the administration and evaluation of Neosordarin, a sordarin derivative, in a rat model of Pneumocystis pneumonia. The protocols are based on established methodologies for inducing PCP in rats and testing the efficacy of related sordarin compounds.
Data Presentation
The following tables summarize quantitative data for two sordarin derivatives, GM193663 and GM237354, in a rat model of Pneumocystis carinii pneumonia. This data can serve as a reference for designing and evaluating studies with this compound.
Table 1: Pharmacokinetic Parameters of Sordarin Derivatives in Rats Following a Single Subcutaneous Dose of 10 mg/kg [1]
| Compound | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (h) | Clearance (mL/h) |
| GM193663 | 6.6 | 8.5 | 0.7 | 230 |
| GM237354 | 7.2 | 11.8 | 0.8 | 133 |
Table 2: Therapeutic Efficacy of Sordarin Derivatives Against Pneumocystis carinii in an Immunosuppressed Rat Model [2]
| Treatment Group | Dose (mg/kg/day) | Administration Route | Duration (days) | Mean Log Number of Cysts (± SD) |
| Untreated Control | - | - | - | 7.6 ± 0.2 |
| GM193663 | 0.2 | Subcutaneous | 10 | Reduced vs. Control |
| GM193663 | 2 | Subcutaneous | 10 | 4.7 ± 0.2 |
| GM237354 | 0.2 | Subcutaneous | 10 | Reduced vs. Control |
| GM237354 | 2 | Subcutaneous | 10 | 4.6 ± 0.1 |
Experimental Protocols
I. Induction of Pneumocystis Pneumonia in a Rat Model
This protocol describes the induction of Pneumocystis pneumonia in rats through immunosuppression, which allows for the reactivation of latent Pneumocystis infection.
Materials:
-
Wistar or Sprague-Dawley rats (female, 5-7 weeks old, 150-200 g)[3]
-
Dexamethasone (B1670325) or Methylprednisolone (B1676475) acetate (B1210297)
-
Sterile drinking water
-
Tetracycline (optional, to prevent secondary bacterial infections)
-
Animal housing with appropriate environmental controls (20-25°C, 53-58% humidity, 12-h light/dark cycle)[3]
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide food and water ad libitum.
-
Immunosuppression:
-
Dexamethasone in Drinking Water: Add dexamethasone to the drinking water at a concentration of 2 mg/L.[4] This method is convenient and reduces animal handling.
-
Corticosteroid Injections: Alternatively, administer subcutaneous injections of cortisone (B1669442) acetate (25 mg per rat twice weekly) or methylprednisolone acetate.[5][6] Methylprednisolone may induce a more severe infection.[6]
-
-
Monitoring: Monitor the rats' weight and general health status throughout the immunosuppression period. Weight loss is an indicator of successful immunosuppression and developing infection.[5]
-
Duration of Immunosuppression: Continue the immunosuppressive regimen for 6 to 9 weeks to establish a robust Pneumocystis infection.[7][8]
-
Confirmation of Infection: Before initiating treatment, the presence of PCP can be confirmed in a subset of animals by sacrificing them and examining lung tissue.
II. Preparation and Administration of this compound
This protocol is based on the administration of related sordarin derivatives and should be adapted based on the specific properties of this compound.
Materials:
-
This compound compound
-
Sterile water for injection or other suitable vehicle
-
Syringes and needles for subcutaneous administration
Procedure:
-
Preparation of this compound Solution: Prepare the this compound solution for injection based on the desired concentration and the manufacturer's instructions. Ensure the final solution is sterile.
-
Dosing: Based on previous studies with sordarin derivatives, a starting dose range of 0.2 to 10 mg/kg/day can be considered.[1][2] The total daily dose should be divided and administered twice daily.[2]
-
Administration: Administer the prepared this compound solution subcutaneously.[1][2]
-
Treatment Duration: A treatment course of 10 consecutive days has been shown to be effective for other sordarin derivatives.[2]
III. Evaluation of this compound Efficacy
The primary endpoint for efficacy is the reduction in the number of Pneumocystis organisms in the lungs.
Materials:
-
Microscope slides
-
Staining reagents: Gomori methenamine (B1676377) silver (GMS) stain or Giemsa stain
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Procedure:
-
Sample Collection: At the end of the treatment period (24 hours after the last dose), euthanize the rats.[2] Aseptically remove the lungs.
-
Quantification of Pneumocystis Cysts:
-
Microscopy:
-
Prepare lung homogenates or impression smears from the lung tissue.[5][9]
-
Stain the slides using GMS or Giemsa stain. GMS is particularly effective for visualizing the cyst walls.[9]
-
Count the number of Pneumocystis cysts per microscopic field or per unit of lung tissue to determine the fungal burden.[9]
-
-
Quantitative PCR (qPCR):
-
Extract total DNA from a portion of the lung tissue.
-
Perform qPCR using primers and probes specific for Pneumocystis carinii DNA to quantify the number of organisms. This method offers high sensitivity and specificity.
-
-
-
Data Analysis: Compare the fungal burden (cyst counts or DNA copies) in the this compound-treated groups to the untreated control group to determine the therapeutic effect.
Visualizations
Experimental Workflow
Caption: Experimental workflow for administering this compound in a rat model of PCP.
Proposed Mechanism of Action of Sordarins
Caption: Proposed mechanism of action of sordarins in inhibiting fungal protein synthesis.
References
- 1. Pneumocystis Pneumonia: Pitfalls and Hindrances to Establishing a Reliable Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Techniques for examining Pneumocystis carinii in fresh specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Improved rat model for studying Pneumocystis carinii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superiority of methylprednisolone over dexamethasone for induction of Pneumocystis carinii infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pneumocystis carinii pneumonia in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental trial of artemether in treatment of Pneumocystis carinii in immunosuppressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ispub.com [ispub.com]
Application Notes and Protocols for Neosordarin Stock Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosordarin is a semi-synthetic derivative of sordarin, a natural product that exhibits potent and selective antifungal activity. It belongs to a class of compounds that inhibit fungal protein synthesis, making it a valuable tool for in vitro research and a promising candidate for antifungal drug development. The mechanism of action involves the specific inhibition of fungal eukaryotic elongation factor 2 (eEF2), which stabilizes the EF2-ribosome complex and halts the translocation step of protein synthesis.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro experiments such as minimum inhibitory concentration (MIC) assays, time-kill studies, and other mechanism-of-action studies.
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 658.78 g/mol | [MedChemExpress] |
| Appearance | White to off-white powder | (General knowledge) |
Recommended Solvents and Storage Conditions
| Solvent | Recommended Concentration | Storage Temperature | Shelf Life (in solvent) |
| Dimethyl Sulfoxide (DMSO), Anhydrous | 5 mg/mL | -20°C or -80°C | Up to 6 months at -80°C, 1 month at -20°C[2] |
Note: The final concentration of DMSO in the experimental medium should be kept low (ideally ≤0.5% and not exceeding 1%) to avoid solvent-induced cellular toxicity.[2]
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg) into the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 5 mg/mL. For 5 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of Working Solutions for Antifungal Susceptibility Testing (Broth Microdilution)
Materials:
-
5 mg/mL this compound stock solution in DMSO
-
Sterile RPMI-1640 medium (or other appropriate fungal growth medium)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 5 mg/mL this compound stock solution at room temperature.
-
Preparation of the Highest Concentration Working Solution: Prepare the highest concentration of this compound to be tested in the assay. For example, to prepare a 128 µg/mL working solution, dilute the 5 mg/mL stock solution in RPMI-1640 medium.
-
Calculation Example: To prepare 1 mL of a 128 µg/mL solution, add 25.6 µL of the 5 mg/mL stock solution to 974.4 µL of RPMI-1640 medium.
-
-
Serial Dilutions: Perform two-fold serial dilutions of the highest concentration working solution directly in the 96-well microtiter plate or in separate tubes.
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a column in the microtiter plate.
-
Add 200 µL of the 128 µg/mL working solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix by pipetting up and down.
-
Continue this serial dilution process down the column to the desired final concentration. Well 11 will typically be the lowest concentration, and well 12 will serve as a drug-free growth control.
-
-
Inoculation: Add the fungal inoculum to each well at the appropriate concentration as per standard protocols (e.g., CLSI or EUCAST guidelines).
-
Incubation: Incubate the plates under the appropriate conditions (temperature and time) for the specific fungus being tested.
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of fungal growth or by using a spectrophotometric reader.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on fungal protein synthesis.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions for MIC testing.
References
appropriate solvents for dissolving Neosordarin for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosordarin is a novel antifungal agent belonging to the sordarin (B1681957) family of compounds, which are known for their potent and selective inhibition of fungal protein synthesis.[1][2][3] Effective research and development of this compound necessitate the preparation of stable and reproducible solutions. This document provides detailed application notes and protocols for selecting appropriate solvents to dissolve this compound, preparing stock solutions, and offers insights into its biological mechanism of action for context in experimental design.
Given that this compound is a derivative of sordarin, its solubility profile is anticipated to be similar. Sordarin itself is reported to be soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), while its sodium salt form exhibits solubility in water, ethanol, and methanol.[2][4] These solvents, therefore, represent excellent starting points for the solubilization of this compound.
Quantitative Data Summary: Solvent Solubility for Sordarin Derivatives
As specific quantitative solubility data for this compound is not yet widely published, the following table provides a template with expected solubility ranges for sordarin derivatives based on available information for related compounds. Researchers should experimentally determine the precise solubility for their specific batch of this compound.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 10 | A versatile solvent for many organic compounds. May require gentle warming. |
| Methanol | CH₃OH | 5.1 | > 5 | A common solvent for sordarin and its derivatives. |
| Ethanol | C₂H₅OH | 4.3 | Soluble | A less toxic alternative to methanol, suitable for some biological assays. |
| Water (for salt form) | H₂O | 10.2 | ≤ 10 | The sodium salt of sordarin is water-soluble; this may apply to this compound salts.[4] |
| Phosphate-Buffered Saline (PBS) | - | ~9.5 | Variable | Solubility in aqueous buffers is critical for many biological assays and may be limited. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
This protocol outlines a method to empirically determine the solubility of this compound in a variety of solvents.
Materials:
-
This compound (solid powder)
-
Selection of high-purity solvents (e.g., DMSO, Methanol, Ethanol, Sterile Deionized Water, PBS pH 7.4)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettors and sterile pipette tips
Procedure:
-
Aliquot the Solvents: Add 100 µL of each test solvent to a separate, labeled microcentrifuge tube.
-
Initial Weighing: Weigh out approximately 1 mg of this compound and add it to the first tube containing a solvent (e.g., DMSO).
-
Dissolution: Vortex the tube vigorously for 30 seconds. If the solid does not completely dissolve, sonicate the tube for 5-10 minutes.
-
Visual Inspection: Carefully observe the solution. If it is clear with no visible particles, the compound is soluble at this concentration (10 mg/mL).
-
Incremental Addition: If the compound dissolved completely, add another 1 mg of this compound to the same tube and repeat the dissolution process (vortexing, sonicating). Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Record Observations: Note the maximum amount of this compound that fully dissolved in the 100 µL of solvent to determine the approximate solubility in mg/mL.
-
Repeat for Other Solvents: Repeat steps 2-6 for each of the other selected solvents.
-
Temperature Effects: If solubility is limited at room temperature, gently warm the solution (e.g., to 37°C) to observe if solubility increases. Note any temperature-dependent effects.
Protocol 2: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound (solid powder, molecular weight to be determined for the specific batch)
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine Mass: Calculate the mass of this compound required to make a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , you would need 5 mg to make 1 mL of a 10 mM solution.
-
Weigh Compound: Carefully weigh out the calculated mass of this compound and place it in the sterile vial.
-
Add Solvent: Add the appropriate volume of sterile DMSO to the vial.
-
Dissolve: Vortex the vial until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution. Gentle warming may also be applied if needed.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Mandatory Visualizations
Signaling Pathway of Sordarin Derivatives
Sordarin and its derivatives, including this compound, exert their antifungal effects by inhibiting protein synthesis. They achieve this by targeting and stabilizing the complex of the eukaryotic elongation factor 2 (eEF2) and the ribosome. This action prevents the translocation step of protein synthesis, ultimately leading to cell growth arrest and death in susceptible fungi.[2][5]
Caption: Mechanism of action of this compound in inhibiting fungal protein synthesis.
Experimental Workflow for this compound Solution Preparation and Use
The following diagram illustrates a typical workflow for preparing and using this compound solutions in a research setting, from initial solubility testing to application in biological assays.
Caption: Workflow for preparing and using this compound solutions in research.
References
- 1. This compound and hydroxysordarin, two new antifungal agents from Sordaria araneosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. benchchem.com [benchchem.com]
- 4. From Sordaria araneosa, ≥98% (HPLC), eukaryotic protein synthesis inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of Neosordarin
Disclaimer: As of the current date, specific in vivo dosage, administration, and pharmacokinetic data for neosordarin are not publicly available in scientific literature. The following application notes and protocols are therefore based on generalized methodologies for the in vivo evaluation of novel antifungal agents, particularly those with a mechanism of action similar to the sordarin (B1681957) class of compounds. These guidelines are intended to serve as a starting point for researchers and should be adapted based on emerging data and specific experimental goals.
Introduction
This compound belongs to the sordarin family of antifungal agents, which are known to inhibit fungal protein synthesis.[1][2] This unique mode of action, targeting the fungal elongation factor 2 (eEF2), makes this compound a compound of interest for the development of new antifungal therapies.[1][3][4] In vivo studies are a critical next step to evaluate its efficacy, pharmacokinetic profile, and safety in a whole-organism system. This document provides a framework for designing and executing such studies.
Data Presentation: Generalized Parameters for In Vivo Antifungal Studies
The following tables present typical ranges and considerations for planning in vivo studies of a novel antifungal agent like this compound. These values are illustrative and should be determined empirically for the specific compound and animal model.
Table 1: Recommended Maximum Administration Volumes in Rodents
| Species | Route of Administration | Acceptable Maximum Volume (mL/kg) | Absolute Maximum Volume (mL/kg) |
| Mouse | Oral (Gavage) | 10 | 20 |
| Subcutaneous (SC) | 5-10 | 20 | |
| Intraperitoneal (IP) | 10 | 20 | |
| Intravenous (IV) Bolus | 5 | 25 | |
| Rat | Oral (Gavage) | 10 | 20 |
| Subcutaneous (SC) | 5 | 10 | |
| Intraperitoneal (IP) | 10 | 20 | |
| Intravenous (IV) Bolus | 5 | 10 |
Data adapted from general guidelines for substance administration to rodents.[5][6]
Table 2: Typical Needle Sizes for Administration in Rodents
| Species | Route of Administration | Recommended Needle Gauge |
| Mouse | Subcutaneous (SC) | 25G |
| Intraperitoneal (IP) | 25-27G | |
| Intravenous (IV) - Tail Vein | 26-28G | |
| Rat | Subcutaneous (SC) | 25G |
| Intraperitoneal (IP) | 23-25G | |
| Intravenous (IV) - Tail Vein | 25-27G |
Data adapted from general guidelines for substance administration to rodents.[7]
Experimental Protocols
Protocol for Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for administration to animals.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, 5% dextrose, or a solution containing a solubilizing agent like DMSO or cyclodextrin)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Determine the desired concentration of the dosing solution based on the planned dosage (mg/kg) and the average weight of the animals.
-
In a laminar flow hood, weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add a small amount of the chosen vehicle to the vial to create a slurry.
-
If using a co-solvent like DMSO, ensure the final concentration does not exceed levels known to be toxic to the animals (typically <5-10% for systemic administration).
-
Gradually add the remaining vehicle to the desired final volume while vortexing to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter into a new sterile vial.
-
Visually inspect the final solution for any precipitates or particulate matter.
-
Store the formulation at the appropriate temperature (e.g., 4°C or -20°C) and determine its stability over the intended period of use.
Protocol for a Murine Model of Systemic Candidiasis for Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model using Candida albicans.
Materials:
-
Female ICR or C57BL/6 mice (6-8 weeks old)[8]
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Hemocytometer or spectrophotometer
-
This compound formulation
-
Vehicle control
-
Positive control antifungal (e.g., fluconazole)
-
Sterile saline
-
Syringes and needles for infection and treatment administration
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C.
-
Wash the cells twice with sterile saline by centrifugation.
-
Resuspend the cells in sterile saline and adjust the concentration to 5 x 10^6 CFU/mL.[8]
-
-
Infection:
-
Induce immunosuppression in mice if required by the model (e.g., with cyclophosphamide).[8]
-
Infect mice via intravenous (tail vein) injection with 0.1 mL of the prepared C. albicans suspension.
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound, vehicle, or the positive control drug via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and frequency for a specified duration (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
The primary endpoint is typically survival over a period of 14-21 days.
-
Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study by plating homogenized tissue on selective agar.
-
Protocol for a Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound after a single dose.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins (optional, for serial blood sampling).
-
This compound formulation for the chosen route of administration (e.g., IV and oral).
-
Anesthetic (if required for dosing or sampling).
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA).
-
Centrifuge.
-
Materials for sample processing and storage (e.g., cryovials, -80°C freezer).
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Fast the animals overnight before dosing (for oral administration).
-
Administer a single dose of the this compound formulation via the intended route (e.g., a 5 mg/kg intravenous bolus and a 20 mg/kg oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Immediately process the blood by centrifuging at 4°C to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (by comparing oral to IV data)
-
-
Visualizations
Signaling Pathway
Caption: this compound inhibits fungal protein synthesis by targeting eEF2.
Experimental Workflow
Caption: Generalized workflow for in vivo evaluation of a novel antifungal.
References
- 1. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sordarin- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. ntnu.edu [ntnu.edu]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting variability in Neosordarin MIC assay results
Welcome to the technical support center for Neosordarin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in their experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your this compound MIC assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal agent belonging to the sordarin (B1681957) family of compounds.[1] Unlike many other antifungals that target the fungal cell membrane or cell wall, this compound has a unique mode of action. It inhibits protein synthesis in fungi by stabilizing the ribosome/elongation factor 2 (eEF2) complex, which halts the translocation step of protein elongation.[2][3] This specific targeting of the fungal translational machinery makes it a promising candidate for antifungal drug development.[2][3]
Q2: What is the acceptable range of variability for a this compound MIC assay?
For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value. For example, if the most frequent MIC result for your quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.
Q3: What are the most common sources of variability in MIC assays?
The most significant sources of variability in MIC assays stem from inconsistencies in key experimental steps. These include:
-
Inoculum Preparation: Variations in the fungal inoculum density.[4]
-
Media Composition: Differences in the lot-to-lot composition and pH of the growth medium.[5][6]
-
Incubation Conditions: Fluctuations in incubation time and temperature.
-
Endpoint Reading: Subjectivity in the visual determination of the MIC endpoint.
-
Compound Handling: Issues with the solubility and stability of this compound in the assay medium.
Q4: What is the "trailing effect" and how can it affect this compound MIC results?
The "trailing effect" is the phenomenon of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC. This can make it difficult to determine a clear endpoint. While more commonly associated with azoles, it's a potential issue in any fungistatic-based assay. If this compound's inhibition of protein synthesis is not immediately fungicidal, trailing could be observed. It is recommended to read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control.
Q5: Could a "paradoxical effect" be observed with this compound?
The paradoxical effect, or Eagle effect, is where an antifungal agent shows less activity at higher concentrations than at lower concentrations. This has been observed with echinocandins. The mechanism is not fully understood but may involve the induction of cellular stress responses. Given this compound's unique mechanism, it is theoretically possible, and researchers should be aware of this phenomenon if they observe unexpected growth at high concentrations.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to variability in this compound MIC assay results.
Issue 1: Inconsistent MIC Values Between Replicates or Experiments
High variability in MIC values is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inoculum Density Variation | Standardize your inoculum preparation meticulously. Use a spectrophotometer or hemocytometer to ensure the fungal suspension is adjusted to the correct density (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts) before dilution into the assay plate.[7] Even minor variations can lead to significant shifts in the MIC, a phenomenon known as the "inoculum effect".[4] |
| Media Variability (Lot-to-Lot, pH) | Use a single, high-quality lot of standardized RPMI 1640 medium for a series of experiments. Verify the pH of each new batch of media; it should be buffered to pH 7.0 with MOPS.[5] The activity of some antifungals can be significantly affected by pH.[6][8] |
| This compound Preparation and Stability | Prepare fresh stock solutions of this compound for each experiment. Assess the solubility and stability of this compound in your chosen solvent and in the RPMI 1640 medium over the incubation period. If precipitation is observed, consider using a different solvent or a lower stock concentration. |
| Incubation Conditions | Use a calibrated incubator set to a consistent temperature (typically 35°C). Ensure a consistent incubation period (e.g., 24 or 48 hours, depending on the fungus). Avoid stacking microtiter plates, as this can lead to uneven temperature distribution. |
| Endpoint Reading Subjectivity | Establish a clear and consistent criterion for reading the MIC. For fungistatic compounds, this is often the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[7] Using a microplate reader to measure optical density can provide a more objective endpoint determination. |
Illustrative Impact of Key Variables on MIC Values
The following table provides an illustrative example of how deviations in key parameters can affect MIC results. The fold changes are based on general principles of antifungal susceptibility testing and are not specific to this compound.
| Variable | Standard Condition | Deviation | Observed MIC (Illustrative) | Fold Change (Illustrative) | Interpretation |
| Inoculum Density | 5 x 10³ CFU/mL | 5 x 10⁴ CFU/mL | 8 µg/mL | +4x | Inoculum Effect leading to falsely elevated MIC |
| 5 x 10² CFU/mL | 1 µg/mL | -2x | Insufficient growth may lead to falsely low MIC | ||
| pH of Medium | 7.0 | 6.0 | 4 µg/mL | +2x | Altered drug activity or fungal growth |
| 8.0 | 1 µg/mL | -2x | Altered drug activity or fungal growth | ||
| Incubation Time | 24 hours | 48 hours | 4 µg/mL | +2x | Trailing growth may lead to a higher apparent MIC |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27/M38 Guidelines)
This protocol describes a standardized method for determining the MIC of this compound against fungal isolates.
1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Calibrated pipettes
-
Incubator (35°C)
2. Preparation of Media
Prepare RPMI 1640 medium according to the manufacturer's instructions, supplementing it with MOPS buffer to a final concentration of 0.165 M and adjusting the pH to 7.0. Sterilize by filtration.
3. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 1.28 mg/mL.
-
This stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.
4. Preparation of Fungal Inoculum
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
5. Assay Procedure
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
6. Reading the MIC
-
Visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
Visualizations
This compound's Mechanism of Action: Inhibition of Protein Synthesis
Caption: this compound inhibits fungal protein synthesis by stabilizing the eEF2-ribosome complex.
Experimental Workflow for this compound MIC Assay
Caption: Standardized workflow for the broth microdilution this compound MIC assay.
Troubleshooting Logic for MIC Variability
Caption: A logical workflow for troubleshooting variability in this compound MIC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effect of pH on the Minimum Inhibitory Concentration of Monolaurin Against Listeria monocytogenes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Neosartorin Solubility Issues in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the antifungal agent Neosartorin in culture media.
Frequently Asked Questions (FAQs)
Q1: What is Neosartorin and why is its solubility a concern?
A1: Neosartorin is a complex molecule belonging to the sordarin (B1681957) class of antifungals.[1][2] Like many potent bioactive compounds, it is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the primary mechanism of action for Neosartorin?
A2: Neosartorin, like other sordarin derivatives, inhibits fungal protein synthesis. It specifically targets and stabilizes the fungal elongation factor 2 (EF2) on the ribosome, stalling the translocation step of protein elongation and ultimately leading to cell death.[1][3][4][5][6] This highly specific mechanism of action makes it a person of interest for antifungal drug development.
Q3: What is the recommended solvent for preparing a stock solution of Neosartorin?
A3: For hydrophobic compounds like Neosartorin, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[7][8][9] It is crucial to use a high-purity, sterile grade of DMSO to avoid introducing contaminants into your cell cultures.
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with 0.1% or lower being ideal for sensitive or primary cells.[9] It is essential to include a vehicle control (media with the same final DMSO concentration without Neosartorin) in your experiments.
Q5: My Neosartorin precipitates when I add the DMSO stock to my aqueous culture medium. What can I do?
A5: This is a common issue. Here are a few strategies to prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your medium, perform one or more intermediate dilutions in a smaller volume of the medium first.[10]
-
Vortexing During Addition: Add the Neosartorin stock solution dropwise to the culture medium while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Pre-warmed Medium: Using culture medium that has been pre-warmed to 37°C can sometimes improve the solubility of the compound.
-
Reduce Final Concentration: Your desired final concentration may be above Neosartorin's solubility limit in the specific medium. Consider performing a dose-response experiment to determine the maximum soluble concentration.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with Neosartorin.
Issue 1: Neosartorin Powder Will Not Dissolve in DMSO
-
Possible Cause: Insufficient solvent volume or low-quality DMSO.
-
Solution:
-
Ensure you are using a sufficient volume of anhydrous, high-purity DMSO.
-
Gently warm the solution in a 37°C water bath for a short period.
-
Use mechanical agitation, such as vortexing or brief sonication, to aid dissolution.[8]
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Partial precipitation of Neosartorin in the culture medium, leading to variable effective concentrations.
-
Solution:
-
Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment.
-
Perform a kinetic solubility assay (see Experimental Protocols) to determine the solubility limit of Neosartorin in your specific experimental conditions.
-
Prepare fresh working solutions for each experiment to avoid issues with compound degradation or precipitation from freeze-thaw cycles.
-
Issue 3: Loss of Antifungal Activity at Expected Concentrations
-
Possible Cause: The compound has precipitated out of solution and is no longer bioavailable to the fungal cells.
-
Solution:
-
Confirm the solubility of Neosartorin at the tested concentration using the protocols below.
-
Review your stock solution preparation and storage. Ensure it is stored correctly (typically at -20°C or -80°C in aliquots) and has not undergone multiple freeze-thaw cycles.
-
Data Presentation
Table 1: General Solubility of Hydrophobic Antifungal Compounds in Common Solvents
| Solvent | General Solubility | Suitability for Cell Culture | Key Considerations |
| DMSO | High | High (at low final concentrations) | Can be cytotoxic at concentrations >0.5%.[9] |
| Ethanol | Moderate to High | Moderate (at very low final concentrations) | Can be more volatile and may have different effects on cells compared to DMSO. |
| Methanol | Moderate to High | Not Recommended | Generally too toxic for cell culture applications. |
| Water | Very Low | N/A | Neosartorin is hydrophobic and will not dissolve directly in aqueous solutions. |
| Culture Media | Very Low | N/A | Direct dissolution is not feasible. Requires a co-solvent. |
Note: This table provides general guidance. The exact solubility of Neosartorin should be determined experimentally.
Table 2: Example Kinetic Solubility of a Sordarin Analog in RPMI-1640 Medium
| Compound Concentration (µM) | Precipitation Observed (Nephelometry) |
| 1 | No |
| 5 | No |
| 10 | No |
| 25 | Slight |
| 50 | Yes |
| 100 | Yes |
This is example data. Actual results for Neosartorin may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Neosartorin Stock Solution in DMSO
Materials:
-
Neosartorin powder (Molecular Weight: 680.6 g/mol )[2]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Methodology:
-
Accurately weigh 6.81 mg of Neosartorin powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the concentration at which Neosartorin begins to precipitate from an aqueous solution under specific conditions.[11][12][13]
Materials:
-
10 mM Neosartorin stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis absorbance
Methodology:
-
Prepare a serial dilution of the 10 mM Neosartorin DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer or culture medium.
-
Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Mix the plate thoroughly and incubate at the desired temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering (nephelometry) or absorbance at a specific wavelength to detect precipitation. The kinetic solubility is the highest concentration that does not show a significant increase in signal compared to the vehicle control.
Protocol 3: Equilibrium Solubility Assay
Objective: To determine the thermodynamic solubility of Neosartorin in a specific buffer or medium.[14][15][16]
Materials:
-
Neosartorin powder
-
Buffer or cell culture medium of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of Neosartorin powder to a glass vial.
-
Add a known volume of the desired buffer or medium.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of Neosartorin in the filtrate using a validated HPLC method.
Mandatory Visualizations
Caption: Mechanism of action of Neosartorin, inhibiting fungal protein synthesis.
Caption: Experimental workflow for preparing Neosartorin solutions for cell culture.
Caption: Logical workflow for troubleshooting Neosartorin precipitation.
References
- 1. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neosartorin | C34H32O15 | CID 23983702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
potential off-target effects of Neosordarin in fungal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neosordarin. The focus is on addressing potential off-target effects in fungal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in fungal cells?
This compound is a member of the sordarin (B1681957) family of antifungal agents. Its primary mechanism of action is the highly specific inhibition of fungal protein synthesis.[1][2] It targets the eukaryotic elongation factor 2 (eEF2), an essential protein for the translocation step of translation.[3][4][5][6] this compound stabilizes the eEF2-ribosome complex, which stalls protein synthesis and ultimately leads to fungal cell growth inhibition.[1][3][4]
Q2: How specific is this compound for its fungal target?
This compound and other sordarins exhibit a high degree of specificity for fungal eEF2 over mammalian and plant orthologs.[3][4][7] This selectivity is attributed to specific amino acid residues within the fungal eEF2 protein that are different in their mammalian counterparts, making it a promising candidate for antifungal therapy with potentially low host toxicity.[7][8]
Q3: Are there any known off-target effects of this compound in fungal cells?
Currently, the scientific literature does not extensively report specific, validated off-target effects of this compound within fungal cells. The research focus has been predominantly on its potent on-target activity. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out and may be concentration-dependent.
Q4: What are the common mechanisms of fungal resistance to this compound?
Resistance to sordarin-class compounds in fungi, such as Saccharomyces cerevisiae, is primarily associated with mutations in the genes encoding eEF2 (EFT1 and EFT2).[3][4][6] These mutations can alter the drug-binding site on eEF2, thereby reducing the inhibitory effect of this compound.
Q5: How can I investigate potential off-target effects of this compound in my fungal model?
Several genomic and proteomic approaches can be employed to identify potential off-target effects. These include chemical genomic screening with a yeast deletion library, multicopy suppression profiling, and proteomic analyses to observe changes in protein expression or post-translational modifications unrelated to the direct inhibition of protein synthesis.[9][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype at High Concentrations | At high concentrations, this compound might exhibit off-target effects, leading to phenotypes not directly related to protein synthesis inhibition. | 1. Perform a dose-response curve to determine the minimal inhibitory concentration (MIC). 2. Conduct experiments at or slightly above the MIC to minimize the likelihood of off-target effects. 3. Compare the observed phenotype with that of other known protein synthesis inhibitors. |
| Variable Experimental Results | Inconsistent results could be due to the emergence of resistant mutants or instability of the compound. | 1. Sequence the eEF2-encoding genes (e.g., EFT1, EFT2) in treated fungal populations to check for resistance mutations. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Ensure consistent experimental conditions (media, temperature, incubation time). |
| Discrepancy Between In Vitro and In Vivo Efficacy | Differences in efficacy can arise from factors such as cell permeability, efflux pumps, or metabolic inactivation of this compound in whole cells. | 1. Use radiolabeled this compound to assess cellular uptake. 2. Investigate the expression of genes encoding drug efflux pumps in your fungal model. 3. Perform metabolomic studies to identify any potential modification of this compound by the fungal cells. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the off-target binding affinities or inhibitory concentrations of this compound for other fungal proteins. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Comparative Inhibitory Activity of this compound
| Target | Organism | IC₅₀ (nM) | Ki (nM) | Data Source |
| eEF2 (On-target) | Saccharomyces cerevisiae | Data not available | Data not available | [Your Experiment] |
| Putative Off-Target 1 | Saccharomyces cerevisiae | Data not available | Data not available | [Your Experiment] |
| Putative Off-Target 2 | Saccharomyces cerevisiae | Data not available | Data not available | [Your Experiment] |
| Human eEF2 | Homo sapiens | >100,000 | >100,000 | [Literature Estimate] |
Table 2: Phenotypic Readouts of this compound Treatment
| Phenotype | Concentration | Observation | Potential Interpretation |
| Growth Inhibition | MIC | Complete inhibition of growth | On-target effect |
| Cell Wall Stress | 5x MIC | Increased chitin (B13524) deposition | Potential off-target effect on cell wall integrity pathway or a secondary response to protein synthesis arrest. |
| Mitochondrial Respiration | 5x MIC | No significant change | Suggests mitochondrial function is not a primary off-target. |
Experimental Protocols
Protocol 1: Chemical Genomic Screening to Identify Potential Off-Target Pathways
This protocol utilizes a collection of gene deletion mutants to identify genes that, when absent, alter the sensitivity of the fungus to this compound, potentially indicating an off-target pathway.
Materials:
-
Yeast deletion mutant library (e.g., Saccharomyces cerevisiae deletion collection)
-
This compound
-
Growth medium (e.g., YPD)
-
96-well microtiter plates
-
Plate reader
Methodology:
-
Prepare Drug Plates: In 96-well plates, prepare a serial dilution of this compound in the appropriate growth medium. Include a no-drug control.
-
Inoculate Mutant Strains: Inoculate each well with a specific yeast deletion mutant from the library.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Measure Growth: Measure the optical density (OD) of the cultures at regular intervals to monitor growth.
-
Data Analysis: Identify mutants that show increased sensitivity (hypersensitivity) or increased resistance to this compound compared to the wild-type strain. Hypersensitive mutants may indicate that the deleted gene product buffers the cell against an off-target effect of the drug.
Protocol 2: In Vitro Target Inhibition Assay
This protocol is to confirm the on-target activity of this compound and can be adapted to test for inhibition of putative off-target proteins.
Materials:
-
Purified fungal eEF2 protein
-
Purified putative off-target protein
-
This compound
-
Appropriate buffer and substrate for the enzymatic activity of the target protein
-
Detection reagent (e.g., for measuring ATP hydrolysis or another product of the enzymatic reaction)
Methodology:
-
Prepare Reactions: In a microplate, set up reactions containing the purified protein, its substrate, and varying concentrations of this compound.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme's activity for a defined period.
-
Measure Activity: Stop the reaction and measure the enzymatic activity using a suitable detection method.
-
Data Analysis: Plot the enzyme activity against the this compound concentration and determine the IC₅₀ value. A high IC₅₀ for a putative off-target protein would suggest it is not a primary target.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sordarin- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are EEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Translation Elongation Factor 2 Is Part of the Target for a New Family of Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific inhibition of fungal protein synthesis by sordarin: identification of a sordarin-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
assessing Neosordarin stability and degradation in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neosordarin. The information is designed to help anticipate and resolve potential issues related to the stability and degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assay results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results in biological assays can stem from the degradation of this compound in your assay medium. As a diterpene glycoside, this compound possesses functional groups, such as a glycosidic bond and ester linkages, that may be susceptible to hydrolysis under certain pH and temperature conditions. Degradation would lead to a lower effective concentration of the active compound and, consequently, variable results. It is recommended to perform a stability study of this compound in your specific cell culture medium to assess its degradation kinetics.
Q2: I have been storing my this compound stock solution at 4°C, but I suspect it is degrading. What are the optimal storage conditions?
A2: For long-term storage, it is advisable to store this compound stock solutions, prepared in a suitable solvent like DMSO, at -20°C or -80°C in small, single-use aliquots. This minimizes repeated freeze-thaw cycles which can accelerate degradation. For short-term use, refrigeration at 4°C may be acceptable, but the stability should be verified if the solution is stored for an extended period. Always protect stock solutions from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary anticipated degradation pathways for this compound are:
-
Hydrolysis: The glycosidic bond linking the sugar moiety to the sordaricin (B1205495) core and the ester functional groups are susceptible to cleavage in aqueous solutions, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The complex tetracyclic structure may be sensitive to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule.
-
Thermal Degradation: High temperatures can accelerate the degradation processes.
Q4: How can I detect this compound degradation and identify its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to quantify the parent this compound peak and detect the appearance of degradation products. By comparing the chromatograms of fresh and stressed samples, you can observe a decrease in the this compound peak area and the emergence of new peaks corresponding to degradants. For structural elucidation of these degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable for determining their molecular weights and fragmentation patterns.
Troubleshooting Guides
Issue 1: Loss of Potency in Long-Term Cell Culture Experiments
-
Symptom: The observed biological effect of this compound diminishes over the course of a multi-day experiment.
-
Possible Cause: this compound is degrading in the cell culture medium at 37°C.
-
Troubleshooting Workflow:
optimizing Neosordarin concentration for effective fungal growth inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Neosordarin as a fungal growth inhibitor. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a member of the sordarin (B1681957) family of antifungals. Its primary mechanism of action is the highly selective inhibition of fungal protein synthesis. It specifically targets and stabilizes the fungal eukaryotic Elongation Factor 2 (eEF2) on the ribosome.[1][2][3][4] This action effectively stalls the translocation step during the elongation phase of protein synthesis, leading to a halt in cellular processes and fungal growth inhibition.[1][5][6] This unique mechanism differs from many clinically used antifungals that target the fungal cell membrane or cell wall.[4][5]
Q2: What is the primary molecular target of this compound?
A2: The primary molecular target is the fungal eukaryotic Elongation Factor 2 (eEF2).[1][2][7][8] The high specificity of sordarins for the fungal version of eEF2, despite its conservation across eukaryotes, makes it a highly selective antifungal agent with minimal expected impact on mammalian cells.[1][9]
Q3: How is resistance to this compound acquired by fungi?
A3: Fungal resistance to this compound and other sordarins can arise from specific mutations in the genes that encode for eEF2 (often designated as EFT1 and EFT2).[2][7] These mutations can alter the binding site of the drug, reducing its ability to stabilize the eEF2-ribosome complex and thereby allowing protein synthesis to continue even in the presence of the compound.
Q4: What solvent should I use to prepare a this compound stock solution?
A4: While specific solubility data for this compound is not extensively published, compounds of the sordarin class are generally organic molecules. A common starting point for creating a high-concentration stock solution is to use 100% Dimethyl Sulfoxide (DMSO). This stock can then be further diluted in the appropriate culture medium (e.g., RPMI 1640) for susceptibility testing. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.
Mechanism of Action Diagram
The following diagram illustrates how this compound inhibits the fungal protein synthesis elongation cycle.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, to determine the Minimum Inhibitory Concentration (MIC) of this compound.[1][3][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85%) with 0.05% Tween 20 (for molds)
-
Spectrophotometer or 0.5 McFarland standard
-
Hemocytometer (for molds)
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Create a working solution by diluting the stock solution in RPMI 1640 medium to twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp.): Select 2-3 colonies from a 24-hour culture on Sabouraud Dextrose Agar (B569324). Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For Molds (Aspergillus spp.): Harvest conidia from a 7-day culture by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension using a hemocytometer to a concentration of 0.8-10 x 10⁴ CFU/mL. This will result in a final inoculum of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the this compound working solution (2x concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range.
-
Seal the plate and incubate at 35°C. Incubation times vary by species: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[11]
-
-
MIC Determination:
-
Visually inspect the plate. The MIC is the lowest drug concentration in which there is a significant inhibition of growth (e.g., ≥50% reduction for azoles and sordarins against yeast) compared to the growth control well (well 11).[11] For molds, the endpoint is often the first well with complete growth inhibition.[2]
-
Experimental Workflow Diagram
Quantitative Data: Antifungal Activity
Specific MIC values for this compound are not widely available in published literature. The following table provides an illustrative summary of expected in vitro activity for potent sordarin-class compounds against common fungal pathogens, based on their known spectrum.[10][11][12] Actual values for this compound must be determined experimentally.
| Fungal Species | Typical MIC Range (µg/mL) |
| Candida albicans | 0.03 - 2 |
| Candida glabrata | 0.125 - 8 |
| Candida parapsilosis | 0.25 - 4 |
| Cryptococcus neoformans | 0.06 - 1 |
| Aspergillus fumigatus | 1 - >16 |
| Aspergillus flavus | 2 - >16 |
Troubleshooting Guide
Q: My results are inconsistent between experiments. What could be the cause?
A: Inter-assay variability is a common challenge in antifungal susceptibility testing.[13] Key factors to check include:
-
Inoculum Density: Ensure the inoculum is standardized precisely using a spectrophotometer or hemocytometer for every experiment. An inoculum that is too dense can lead to artificially high MICs, while one that is too sparse can lead to artificially low ones.
-
Compound Stability: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Endpoint Reading: Visual reading of MICs can be subjective. Have a second researcher read the plates independently, or use a spectrophotometer to measure growth inhibition quantitatively for a more objective endpoint.
Q: I see no fungal growth in any of my wells, including the growth control.
A: This indicates a problem with the inoculum or the medium.
-
Inoculum Viability: Your fungal culture may not be viable. Streak the inoculum onto an agar plate to confirm it can grow.
-
Medium Contamination/Preparation: The RPMI 1640 medium may be contaminated or improperly prepared. Use a new batch of medium and always include a sterility control (medium only, no drug, no inoculum) to check for contamination.
Q: There is fungal growth in all wells, even at the highest this compound concentration.
A: This suggests several possibilities:
-
Intrinsic Resistance: The fungal strain you are testing may be intrinsically resistant to the sordarin class of antifungals due to its eEF2 structure.
-
Inoculum Too High: A very dense inoculum can overwhelm the drug, leading to apparent resistance. Re-check your inoculum preparation.
-
Compound Inactivity: The this compound may have degraded. Prepare a fresh stock solution.
-
Concentration Range Too Low: The MIC of the organism may be higher than the highest concentration you tested. You may need to prepare a working solution with a higher starting concentration.
Troubleshooting Flowchart
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Intrinsic Neosordarin Resistance in Candida krusei
Welcome to the technical support center for researchers investigating the intrinsic resistance of Candida krusei to neosordarin and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently high Minimum Inhibitory Concentrations (MICs) for this compound against our Candida krusei isolates, while our Candida albicans controls show susceptibility. Is this expected?
A1: Yes, this is the expected outcome. Candida krusei possesses intrinsic resistance to sordarin-class antifungals, including this compound. This inherent resistance is a known characteristic of the species and is not typically a result of acquired mutations in response to drug exposure. In contrast, Candida albicans is generally susceptible to sordarins.
Q2: What is the underlying molecular mechanism of this intrinsic resistance in C. krusei?
A2: The primary mechanism of this compound action is the inhibition of fungal protein synthesis by targeting and stabilizing the eukaryotic elongation factor 2 (eEF2)-ribosome complex.[1][2] The intrinsic resistance of C. krusei is due to specific amino acid variations within the drug-binding site of its eEF2 protein, encoded by the EFT2 gene. These variations reduce the binding affinity of this compound to the C. krusei eEF2, rendering the drug ineffective.[3][4]
Q3: Are there specific regions or amino acids in the eEF2 protein of C. krusei that are responsible for this compound resistance?
A3: Yes, the resistance is primarily attributed to alterations in a specific region of the eEF2 protein known as the "Sordarin Specificity Region" (SSR). While the overall eEF2 protein is highly conserved among fungi, key amino acid substitutions in the SSR of C. krusei prevent the stable binding of this compound. Comparative sequence analysis reveals critical differences between the eEF2 of this compound-sensitive and -resistant species.
Q4: We are designing experiments to study this compound resistance. Which gene should we focus on sequencing?
A4: You should focus on sequencing the EFT2 gene, which encodes the eEF2 protein in Candida species. Analysis of the EFT2 gene sequence from your C. krusei isolates will allow you to confirm the presence of the amino acid substitutions known to confer resistance.
Q5: Could the observed resistance be due to upregulation of efflux pumps?
A5: While efflux pumps are a common mechanism of acquired resistance to other antifungals like azoles in Candida species, the intrinsic resistance of C. krusei to sordarins is primarily due to target site modification in the eEF2 protein.[1][2] However, it is always good practice to consider multi-drug resistance mechanisms if your isolates show unexpected resistance patterns to other classes of antifungals.
Troubleshooting Guides
Problem 1: Unexpected Susceptibility of C. krusei to this compound
Possible Cause 1: Misidentification of the fungal isolate.
-
Troubleshooting Steps:
-
Verify the identity of your isolate using both morphological and molecular methods (e.g., ITS sequencing).
-
Ensure that your culture is pure and not contaminated with a sordarin-sensitive yeast species.
-
Possible Cause 2: Issues with the this compound compound.
-
Troubleshooting Steps:
-
Confirm the purity and integrity of your this compound stock.
-
Prepare fresh drug dilutions from a reliable stock for each experiment.
-
Include a known sensitive control strain (e.g., C. albicans) to validate the activity of the compound.
-
Possible Cause 3: Inappropriate antifungal susceptibility testing (AST) conditions.
-
Troubleshooting Steps:
-
Strictly adhere to standardized AST protocols (e.g., CLSI M27).
-
Ensure the correct media, inoculum size, incubation time, and temperature are used.
-
Verify the endpoint reading criteria for your assay.
-
Problem 2: Inconsistent MIC Results for Control Strains
Possible Cause 1: Variation in experimental conditions.
-
Troubleshooting Steps:
-
Standardize all steps of the AST protocol, including media preparation, inoculum density, and incubation conditions.
-
Use a quality control strain with a known and narrow MIC range for this compound in every assay.
-
Possible Cause 2: Edge effects in microtiter plates.
-
Troubleshooting Steps:
-
Ensure proper sealing of microtiter plates to prevent evaporation from the outer wells.
-
Consider not using the outermost wells for critical samples if edge effects are a persistent issue.
-
Problem 3: Difficulty in Amplifying or Sequencing the EFT2 Gene from C. krusei
Possible Cause 1: Suboptimal PCR conditions.
-
Troubleshooting Steps:
-
Optimize the annealing temperature of your PCR primers using a temperature gradient.
-
Verify the integrity and concentration of your genomic DNA template.
-
Consider using a high-fidelity polymerase to ensure accurate amplification of the ~2.5 kb gene.
-
Possible Cause 2: Primer design issues.
-
Troubleshooting Steps:
-
Design primers based on the known genome sequence of Pichia kudriavzevii (the teleomorph of C. krusei).
-
Ensure your primers are specific to the EFT2 gene and do not amplify homologous regions.
-
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of a Sordarin (B1681957) Derivative (GM 193663) against various Candida species.
| Candida Species | This compound (GM 193663) MIC90 (µg/mL) | Interpretation |
| C. albicans | 0.03 | Susceptible |
| C. tropicalis | 0.5 | Susceptible |
| C. kefyr | 0.004 | Susceptible |
| C. glabrata | 0.5 | Susceptible |
| C. parapsilosis | 1.0 | Intermediate |
| C. krusei | >64 | Resistant |
Data adapted from in vitro studies of sordarin derivatives.
Table 2: Amino Acid Sequence Alignment of the Sordarin Specificity Region (SSR) in eEF2 from this compound-Sensitive and -Resistant Yeast.
| Species | Resistance Phenotype | Sordarin Specificity Region (SSR) Amino Acid Sequence |
| Saccharomyces cerevisiae | Susceptible | Y A S G T L Q |
| Candida albicans | Susceptible | Y A S G T L Q |
| Candida krusei (Pichia kudriavzevii) | Resistant | Y S S A T M Q |
| Homo sapiens (Human) | Resistant | Y S A A S M V |
Key amino acid substitutions conferring resistance in C. krusei are highlighted in bold.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is based on the CLSI M27 guidelines.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Prepare Fungal Inoculum:
-
Culture the Candida isolates on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculate Plates: Add 100 µL of the final fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading MICs: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
Protocol 2: Sequencing of the EFT2 Gene from C. krusei
-
Genomic DNA Extraction:
-
Culture C. krusei in YPD broth overnight.
-
Harvest the cells by centrifugation.
-
Extract genomic DNA using a commercial yeast DNA extraction kit, including a mechanical disruption step (e.g., bead beating) to break the fungal cell wall.
-
-
PCR Amplification:
-
Design primers flanking the entire coding sequence of the EFT2 gene from Pichia kudriavzevii.
-
Perform PCR using a high-fidelity DNA polymerase. A typical reaction would be:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
1 µL genomic DNA (50-100 ng)
-
0.5 µL High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Use a thermal cycling program with an optimized annealing temperature.
-
-
PCR Product Purification: Purify the amplified PCR product using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers, as well as internal sequencing primers if necessary to cover the entire gene.
-
Sequence Analysis: Assemble the sequencing reads and translate the nucleotide sequence into an amino acid sequence. Align this sequence with the eEF2 sequences from sordarin-sensitive fungi to identify amino acid substitutions.
Mandatory Visualizations
Caption: this compound action and resistance mechanism.
Caption: Experimental troubleshooting workflow.
Caption: Logical relationships for resistance investigation.
References
Technical Support Center: Enhancing Neosordarin Delivery and Bioavailability in Animal Models
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Neosordarin and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your in vivo studies.
Disclaimer: Specific physicochemical and pharmacokinetic data for this compound is limited in publicly available literature. The quantitative data and some protocol specifics provided here are based on studies of closely related sordarin (B1681957) derivatives (e.g., GM193663, GM222712, GM237354). These derivatives share the same core structure and mechanism of action, making them relevant analogs for formulation and experimental design considerations.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is an antifungal agent belonging to the sordarin class of compounds. Sordarins are known for their selective inhibition of fungal protein synthesis.[1][2] Based on the behavior of its derivatives, this compound is presumed to be a hydrophobic compound, which can present challenges for in vivo delivery due to poor aqueous solubility.
Q2: What are the primary challenges in administering this compound in animal models?
A2: The main challenges are associated with its likely low water solubility, which can lead to:
-
Poor oral bioavailability: Limited dissolution in the gastrointestinal tract can result in low and variable absorption.[3]
-
Precipitation upon injection: When dissolved in an organic solvent for parenteral administration, the compound may precipitate upon contact with aqueous physiological fluids.
-
Inconsistent dosing: Difficulty in preparing homogeneous solutions or suspensions can lead to variability in the administered dose.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
A3: For oral administration , consider formulating this compound as a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant to improve wetting. For intravenous administration , a co-solvent system (e.g., DMSO, PEG400) is often necessary. However, the concentration of the organic solvent should be minimized to avoid toxicity.[4][5]
Q4: How can I monitor the exposure of this compound in my animal model?
A4: Plasma concentrations of this compound and its derivatives can be quantified using liquid chromatography-mass spectrometry (LC-MS).[6] This will allow you to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which are crucial for assessing bioavailability.[7][8]
Troubleshooting Guides
Oral Administration (Gavage)
| Problem | Potential Cause | Troubleshooting Steps |
| Regurgitation or fluid from the nose/mouth | Improper gavage technique (accidental administration into the trachea). | Immediately stop the procedure. Do not re-dose the animal. Monitor for respiratory distress. Review and practice proper gavage technique, ensuring the gavage needle is correctly placed in the esophagus. |
| High variability in plasma concentrations | Inconsistent dosing due to an inhomogeneous suspension. | Ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before each administration. Consider reducing particle size (micronization) to improve suspension stability. |
| Low plasma concentrations (low bioavailability) | Poor dissolution in the GI tract. | Improve the formulation by adding a surfactant (e.g., Tween 80) to enhance wetting and dissolution. Explore more advanced formulations like solid dispersions or lipid-based delivery systems. |
Intravenous Administration
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation at the injection site or in the syringe | The compound is coming out of solution. | Decrease the drug concentration in the formulation. Increase the proportion of the co-solvent (e.g., DMSO, PEG400), but remain within toxicity limits. Prepare the formulation fresh before each use. |
| Animal shows signs of distress (e.g., lethargy, rapid breathing) post-injection | Vehicle toxicity or embolism from precipitated drug. | Reduce the injection volume and/or the concentration of the organic co-solvent. Administer the injection more slowly. Ensure the formulation is a clear solution before injection. |
| Inconsistent pharmacokinetic profile | Variability in injection speed and volume. | Use a syringe pump for a consistent and slow injection rate. Ensure accurate measurement of the injection volume. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Sordarin Derivatives in Mice
| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) |
| GM193663 | Subcutaneous | 50 | 51.8 | 79.5 | 0.8 |
| GM237354 | Subcutaneous | 50 | 23 | 46 | 0.85 |
| GM193663 | Oral | 50 | 9.8 | - | < 2 |
| GM211676 | Oral | 50 | 13 | - | < 2 |
| GM237354 | Oral | 50 | 6.0 | - | < 2 |
| R-135853 | Intravenous | 2 | - | - | 0.47 |
| R-135853 | Oral | 20 | - | - | 1.1 |
Data compiled from multiple sources.[2][6][9]
Table 2: Pharmacokinetic Parameters of Sordarin Derivatives in Rats
| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) |
| GM193663 | Intravenous | 10 | 16.8 | 13.3 | 0.5 |
| GM193663 | Intravenous | 20 | 45.4 | 33.6 | 0.5 |
| GM193663 | Subcutaneous | - | 6.6 | 8.5 | 0.7 |
| GM237354 | Subcutaneous | - | 7.2 | 11.8 | 0.8 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Sordarin Derivative Suspension for Oral Gavage
-
Materials:
-
Sordarin derivative (e.g., GM193663)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
-
Procedure:
-
Weigh the required amount of the sordarin derivative.
-
Prepare the vehicle by first dissolving Tween 80 in sterile water, then slowly adding CMC while stirring until a homogenous suspension is formed.
-
Add the sordarin derivative powder to the vehicle.
-
Vortex the mixture thoroughly for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate for a short period.
-
Store the suspension at 4°C and protect from light. Re-vortex immediately before each use.
-
Protocol 2: Preparation of a Sordarin Derivative Solution for Intravenous Injection
-
Materials:
-
Sordarin derivative (e.g., GM193663)
-
Vehicle: A co-solvent mixture of DMSO, PEG400, and saline.
-
-
Procedure:
-
Weigh the required amount of the sordarin derivative.
-
Dissolve the compound in a minimal amount of DMSO.
-
Add PEG400 to the solution and mix well.
-
Slowly add saline dropwise while vortexing to bring the solution to the final desired volume and concentration. A common final vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
-
Prepare the formulation fresh on the day of the experiment.
-
Visualizations
Caption: Experimental workflow for formulation development and in vivo bioavailability assessment.
Caption: Mechanism of action of Sordarin derivatives via inhibition of eEF2.
References
- 1. Animal Pharmacokinetics and Interspecies Scaling of Sordarin Derivatives following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics-pharmacodynamics of a sordarin derivative (GM 237354) in a murine model of lethal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Pharmacodynamics of a Sordarin Derivative (GM 237354) in a Murine Model of Lethal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Technical Support Center: Minimizing Neosordarin Toxicity in In Vivo Experiments
Welcome to the technical support center for researchers utilizing Neosordarin and other sordarin (B1681957) derivatives in in vivo experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design and execute your studies while minimizing potential toxicity and ensuring data integrity.
Disclaimer
The information provided herein is for research purposes only. While some sordarin derivatives have been reported to be well-tolerated in preclinical models, comprehensive in vivo toxicity data for this compound specifically is limited in publicly available literature. The following guidance is based on general principles of toxicology for antifungal agents and data available for related sordarin compounds. Researchers should always perform dose-ranging and toxicity studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal agent belonging to the sordarin family, isolated from the fungus Sordaria araneosa.[1] Sordarins act by selectively inhibiting fungal protein synthesis. They target and stabilize the fungal eukaryotic elongation factor 2 (eEF2) on the ribosome, which stalls the translocation step of protein synthesis and ultimately leads to fungal cell death.[2][3][4] Notably, sordarin analogues have been shown to not significantly affect the protein synthesis machinery in mammalian cells, suggesting a selective mechanism of action.[4]
Q2: What is the known in vivo toxicity profile of this compound and its derivatives?
Q3: What are the potential off-target effects of this compound in mammalian cells?
The primary target of sordarins, the eEF2, is highly conserved across eukaryotes. However, the binding site for sordarins on fungal eEF2 is structurally distinct from the mammalian counterpart, conferring selectivity.[4] At very high concentrations, the possibility of off-target effects on mammalian eEF2 or other cellular processes cannot be entirely ruled out without specific studies. Inhibition of mammalian eEF2 could theoretically lead to a general disruption of protein synthesis, potentially causing cytotoxicity. Researchers should be vigilant for signs of toxicity, especially at higher dose levels.
Q4: How can I minimize the toxicity of this compound in my in vivo experiments?
Minimizing toxicity involves a multi-faceted approach:
-
Careful Dose Selection: Conduct a thorough dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
-
Appropriate Formulation: The formulation can significantly impact the drug's pharmacokinetic profile and toxicity. Consider formulations that provide controlled release to avoid high peak plasma concentrations (Cmax).
-
Route of Administration: The route of administration can influence drug distribution and local tolerance. Subcutaneous or oral administration may be associated with different toxicity profiles compared to intravenous injection.
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and signs of organ damage.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model can help in designing dosing regimens that maintain therapeutic levels while minimizing exposure-related toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality | Dose is too high (exceeds MTD). Improper formulation leading to rapid absorption and high Cmax. Vehicle toxicity. | Immediately halt the experiment. Review and lower the dose based on dose-range finding studies. Analyze the formulation for stability and release profile. Conduct a vehicle-only control group to rule out vehicle-related toxicity. |
| Significant weight loss (>15-20%) | Systemic toxicity affecting appetite and metabolism. Organ-specific toxicity (e.g., liver or kidney). | Monitor food and water intake. Consider dose reduction. At the end of the study, perform gross necropsy and histopathology of major organs to identify target organ toxicity. |
| Local irritation at the injection site | High concentration of the compound. pH or osmolality of the formulation. Vehicle-induced irritation. | Reduce the concentration of the dosing solution. Adjust the pH and osmolality of the formulation to be more physiologically compatible. Test the vehicle alone for irritancy. Consider an alternative route of administration. |
| Inconsistent efficacy results | Poor bioavailability due to formulation. Rapid metabolism and clearance. | Characterize the pharmacokinetic profile of your formulation. Consider a formulation that improves solubility and absorption. Adjust the dosing frequency based on the compound's half-life. |
Quantitative Toxicity Data for Sordarin Derivatives
Specific in vivo toxicity data for this compound is not publicly available. The following table provides a template for researchers to compile their own data from dose-ranging studies, alongside published data for other antifungal agents for comparison.
Table 1: Comparative In Vivo Acute Toxicity Data (Template)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects | Reference |
| This compound | e.g., BALB/c mice | e.g., Oral, IV, SC | To be determined | To be determined | Internal Study |
| Amphotericin B | Mice | IV | ~2-5 | Nephrotoxicity, fever, chills | Published Literature |
| Fluconazole | Mice | Oral | >1000 | Generally well-tolerated | Published Literature |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing significant toxicity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., saline, 5% DMSO in saline, 0.5% methylcellulose)
-
Healthy, young adult mice or rats (e.g., BALB/c mice, 6-8 weeks old)
-
Standard laboratory equipment for animal handling and dosing.
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Dosing: Administer a single dose of this compound to small groups of animals (n=3-5 per group) via the intended route of administration. Include a vehicle control group.
-
Observation: Monitor the animals daily for 14 days for:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).
-
Body weight changes.
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% reduction in body weight and produces only minor, transient clinical signs of toxicity.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine major organs for any abnormalities.
Protocol 2: Sub-acute Toxicity Study
Objective: To evaluate the potential toxicity of this compound after repeated administration over a short period (e.g., 14 or 28 days).
Materials:
-
This compound
-
Vehicle
-
Mice or rats
-
Equipment for blood collection and tissue harvesting.
Procedure:
-
Dose Selection: Based on the MTD study, select at least three dose levels (low, medium, and high).
-
Dosing: Administer this compound daily to groups of animals (n=10 per sex per group) for the specified duration. Include a vehicle control group.
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and collect major organs and tissues for histopathological examination.
-
Data Analysis: Compare the data from the treated groups with the control group to identify any dose-related toxic effects.
Signaling Pathways and Experimental Workflows
Mechanism of Action and a Hypothetical Off-Target Pathway
The primary mechanism of action of sordarins is the inhibition of fungal protein synthesis. The following diagram illustrates this established pathway and a hypothetical pathway for potential off-target effects in mammalian cells at high concentrations, which could involve the less-favored binding to mammalian eEF2.
References
- 1. This compound and hydroxysordarin, two new antifungal agents from Sordaria araneosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sordarin- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sordarin Compounds and Paradoxical Growth Effects
Welcome to the technical support center for researchers working with sordarin (B1681957) compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of sordarins, with a particular focus on the phenomenon of paradoxical growth effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sordarin compounds?
A1: Sordarin and its derivatives are potent antifungal agents that specifically inhibit fungal protein synthesis. They act by binding to and stabilizing the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2).[1] This stabilization prevents the translocation of the ribosome along the mRNA, thereby halting the elongation phase of protein synthesis.[1]
Q2: We are observing reduced antifungal activity at higher concentrations of our sordarin compound. Is this a known phenomenon?
A2: Yes, this is known as a paradoxical growth effect and has been observed with some sordarin compounds. While counterintuitive, a decrease in efficacy at higher concentrations can occur. One study reported an "inverted bell-shaped dose-response curve" for sordarin's effect on the GTPase activity of eEF2 in vitro, indicating a paradoxical effect at the enzymatic level.[2] Additionally, an in vivo study in a murine model of Aspergillus fumigatus infection showed that a higher dose of a sordarin derivative (GM237354) resulted in lower survival rates compared to a moderate dose, suggesting a paradoxical effect on fungal growth in a host.[3][4]
Q3: What are the known mechanisms of resistance to sordarin compounds?
A3: Resistance to sordarin compounds in fungi primarily arises from mutations in the gene encoding eEF2, the direct target of the drug.[5] Mutations in the ribosomal protein rpP0 have also been implicated in conferring resistance.[5]
Q4: Are there specific fungal species that are intrinsically resistant to sordarin compounds?
A4: Yes, intrinsic resistance has been documented. For example, Candida krusei and Candida parapsilosis have shown resistance to certain sordarin derivatives in both protein synthesis and cell growth assays.[6] This intrinsic resistance is attributed to differences in the molecular target, eEF2, in these species.[6]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
Possible Causes and Solutions:
-
Inoculum Preparation: Ensure the final inoculum concentration in the wells is standardized, typically between 0.5 x 10³ and 2.5 x 10³ CFU/mL. Inconsistent inoculum density can lead to variable MIC results.
-
Media Variability: Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS. Be aware of potential lot-to-lot variability in media and perform quality control with reference strains.
-
Reading Endpoint: For fungistatic agents, which sordarins can be, determining the MIC endpoint can be subjective. The recommended endpoint is the lowest drug concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control. Using a spectrophotometer to read optical density can help standardize this measurement.
Problem 2: Observation of fungal growth at high sordarin concentrations, but inhibition at lower concentrations (Paradoxical Growth).
Possible Causes and Solutions:
-
Confirmation of the Effect: This may be a genuine paradoxical growth effect. To confirm, ensure the effect is reproducible across multiple experiments. Include a wide range of sordarin concentrations in your assay, extending well beyond the expected MIC.
-
Investigation of Stress Response Pathways: The paradoxical effect may be linked to the activation of fungal stress response pathways at high drug concentrations. Consider investigating the activation of key pathways such as the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, or the calcineurin pathway.
-
In Vitro Evolution of Resistance: High concentrations of the compound may be selecting for resistant subpopulations. To investigate this, you can perform an in vitro evolution experiment by serially passaging the fungus in increasing sub-inhibitory concentrations of the sordarin compound and periodically determining the MIC of the evolving population.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of sordarin compounds.
Table 1: In Vitro Activity of Sordarin Derivatives against Pathogenic Yeasts
| Compound | Fungal Species | MIC Range (μg/mL) |
| GM 222712 | Candida albicans | ≤0.004 - 0.06 |
| Candida glabrata | 0.12 - 1 | |
| Candida parapsilosis | 0.25 - 4 | |
| Cryptococcus neoformans | 0.12 - 1 | |
| GM 237354 | Candida albicans | ≤0.004 - 0.12 |
| Candida glabrata | 0.25 - 2 | |
| Candida parapsilosis | 1 - 16 | |
| Cryptococcus neoformans | 0.12 - 0.5 |
Data extracted from Herreros et al., 1999.[7]
Table 2: In Vivo Efficacy of a Sordarin Derivative (GM237354) against Aspergillus fumigatus
| Dose (mg/kg/day) | Survival Rate (%) |
| 30 | 0 |
| 60 | 30 |
| 120 | 0 |
Data from a murine model of systemic aspergillosis, suggesting a paradoxical effect where the intermediate dose showed the highest efficacy. Data extracted from Martinez et al., 2000.[3][4]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Sordarin Compounds
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
1. Preparation of Sordarin Compound Stock Solution: a. Dissolve the sordarin compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Prepare serial dilutions of the stock solution in RPMI 1640 medium to create a range of working concentrations.
2. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
3. Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of the appropriate sordarin working solution to each well. b. Add 100 µL of the diluted fungal inoculum to each well. c. Include a growth control well (inoculum in RPMI 1640 without the compound) and a sterility control well (RPMI 1640 only). d. Incubate the plate at 35°C for 24-48 hours.
4. Reading the MIC: a. The MIC is the lowest concentration of the sordarin compound that causes a significant (≥50%) inhibition of growth compared to the growth control. b. The endpoint can be determined visually or by measuring the optical density at 530 nm using a microplate reader.
Protocol 2: In Vitro Evolution of Sordarin Resistance
1. Determine Baseline MIC: a. Perform the broth microdilution assay as described in Protocol 1 to determine the initial MIC of the sordarin compound against the susceptible fungal strain.
2. Serial Passage: a. Inoculate the fungal strain into a liquid medium (e.g., RPMI 1640) containing a sub-inhibitory concentration of the sordarin compound (e.g., 0.5x MIC). b. Incubate with shaking at an appropriate temperature until growth is observed. c. Transfer an aliquot of the culture to a fresh medium containing a slightly higher concentration of the sordarin compound (e.g., 1.5-2x the previous concentration). d. Repeat this serial passage for a sufficient number of generations (e.g., 10-30 passages).
3. Monitor MIC: a. Periodically, isolate a sample from the evolving population and determine its MIC using Protocol 1 to track the development of resistance.
Visualizations
Caption: Mechanism of action of sordarin compounds.
Caption: Troubleshooting workflow for paradoxical growth.
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross Talk between eIF2α and eEF2 Phosphorylation Pathways Optimizes Translational Arrest in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross Talk between eIF2α and eEF2 Phosphorylation Pathways Optimizes Translational Arrest in Response to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for Neosordarin susceptibility testing
This guide provides technical support for researchers, scientists, and drug development professionals performing antifungal susceptibility testing (AFST) with sordarin (B1681957) derivatives against filamentous fungi, such as Neosartorya species. The quality control (QC) measures outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Frequently Asked Questions (FAQs)
Q1: Why is Quality Control essential for Neosordarin susceptibility testing? A1: Quality control is crucial to ensure the accuracy, reproducibility, and reliability of Minimum Inhibitory Concentration (MIC) results.[1] It verifies the integrity of the test system, including the medium, inoculum, incubation conditions, and the activity of the antifungal agent itself.[2] Consistent QC performance provides confidence that the MIC values obtained for clinical or test isolates are valid.
Q2: What are the standard reference methods for testing filamentous fungi? A2: The primary reference methods are the CLSI document M38, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi," and the EUCAST E.Def 9.3 procedure for molds.[2][3] These standardized protocols are essential for achieving reproducible results between different laboratories.[1]
Q3: Which QC strains should I use for testing filamentous fungi? A3: Standard QC strains with established MIC ranges for various antifungal agents should be included in each test run. For filamentous fungi, recommended strains include Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304.[3][4] For general procedural control, yeast strains like Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are also frequently used.[5][6]
Q4: How are QC MIC ranges for a new compound like a sordarin derivative established? A4: Establishing QC ranges for a new antifungal agent requires a multi-laboratory study following guidelines like the CLSI M23 document.[7][8] Multiple laboratories test a set of reference strains on different days to determine the expected inter- and intra-laboratory variability and establish a 3-log₂ dilution range that encompasses at least 95% of MIC results.[9]
Q5: How should the MIC endpoint be read for sordarin derivatives? A5: The MIC endpoint is the lowest concentration of an antifungal agent that substantially inhibits fungal growth. For sordarins tested against yeasts, endpoints have been observed as the total absence of growth, which is a clear and unambiguous endpoint.[10] For filamentous fungi like Aspergillus, the CLSI M38 standard recommends reading the MIC as the lowest concentration showing 100% inhibition of growth (no visible growth) for most agents, including amphotericin B.[4][11] For a new agent like sordarin, the endpoint should be clearly defined and consistently applied.
Troubleshooting Guide
Problem 1: My QC strain MIC is consistently out of the acceptable range.
-
Question: The MIC for my Aspergillus fumigatus QC strain is consistently too high. What should I do?
-
Answer:
-
Check Inoculum Preparation: An inoculum density that is too high can lead to elevated MICs. Verify your conidia counting method (e.g., hemocytometer) and ensure the final inoculum concentration in the wells is correct (e.g., EUCAST recommends 2–5 × 10⁵ CFU/ml).[3]
-
Verify Antifungal Agent: Ensure the sordarin derivative stock solution was prepared correctly, has been stored properly to prevent degradation, and has not expired.
-
Examine Test Medium: Use the recommended RPMI 1640 medium. Lot-to-lot variability can occur, so it is advisable to test new lots against a previously validated lot.[12] Ensure the pH is correct (typically buffered to 7.0 with MOPS).[5]
-
Review Incubation: Check for proper incubation temperature (35°C) and duration (typically 48 hours for Aspergillus).[4] Shorter incubation times can lead to falsely low MICs, especially for resistant strains.[4]
-
Problem 2: I am observing "trailing growth" in my microdilution plate.
-
Question: There is reduced but persistent growth across a wide range of sordarin concentrations. How do I determine the MIC?
-
Answer: Trailing growth complicates MIC determination and is common with fungistatic agents like azoles.[12]
-
Adhere to a Strict Endpoint Definition: For agents causing trailing, the MIC is often defined as the lowest concentration causing a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control.[5][12]
-
Check Incubation Time: Trailing effects can be more pronounced after longer incubation periods. While 48 hours is standard for molds, ensure you are not incubating for excessively long periods.[4]
-
Spectrophotometric Reading: Using a microplate reader to measure optical density can help standardize the endpoint reading and make it more objective than visual assessment.[12]
-
Problem 3: My MIC results are not reproducible between experiments.
-
Question: I am getting different MIC values for the same QC strain on different days. What could be the cause?
-
Answer: Poor reproducibility is often due to minor variations in protocol execution.
-
Standardize Inoculum: This is the most critical variable. Ensure the exact same procedure for conidia harvesting and counting is used every time. The age of the fungal culture can also affect conidial viability.
-
Consistent Plate Reading: Read plates at the exact same time point (e.g., 48 hours ± 2 hours). If reading visually, ensure the lighting conditions are consistent.
-
Control for Evaporation: Ensure microtiter plates are properly sealed or incubated in a humidified environment to prevent evaporation from the wells, which can concentrate the drug and affect results.
-
Quality Control Data
The following table provides established QC MIC ranges for reference strains against common antifungal agents, as determined by CLSI and EUCAST methodologies. QC ranges for new investigational agents like this compound would need to be determined through specific multi-center studies.
| Quality Control Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) | Reference Method |
| Aspergillus fumigatus ATCC 204305 | Amphotericin B | 0.25 - 1.0 | EUCAST |
| Itraconazole | 0.12 - 0.5 | EUCAST | |
| Voriconazole | 0.25 - 1.0 | EUCAST | |
| Posaconazole | 0.03 - 0.25 | EUCAST | |
| Aspergillus flavus ATCC 204304 | Amphotericin B | 0.5 - 2.0 | EUCAST |
| Itraconazole | 0.12 - 0.5 | EUCAST | |
| Voriconazole | 0.5 - 2.0 | EUCAST | |
| Posaconazole | 0.12 - 0.5 | EUCAST | |
| Candida parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 2.0 | CLSI |
| Fluconazole | 1.0 - 4.0 | CLSI | |
| Candida krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 | CLSI |
| Fluconazole | 16 - 64 | CLSI |
Data compiled from EUCAST and CLSI documentation.[3][5]
Experimental Protocols
Protocol: Broth Microdilution QC using CLSI M38 Method
This protocol outlines the reference method for testing the susceptibility of filamentous fungi.
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of the sordarin derivative, typically in dimethyl sulfoxide (B87167) (DMSO), at a concentration 100 times the highest final concentration to be tested.
-
Perform serial twofold dilutions of the stock solution in standard RPMI 1640 medium to create intermediate concentrations.
-
Add 100 µL of each intermediate concentration to the appropriate wells of a 96-well microtiter plate. The final drug concentrations will be half of these values after the inoculum is added.
-
-
Inoculum Preparation:
-
Grow the QC strain (e.g., A. fumigatus ATCC 204305) on potato dextrose agar (B569324) for 5-7 days at 35°C to encourage conidiation.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Gently rub the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (by correlating OD with hemocytometer counts) or by direct counting with a hemocytometer.
-
Dilute this adjusted suspension 1:50 in RPMI 1640 medium to achieve the final working inoculum density.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working inoculum to each well of the microtiter plate, including the growth control (no drug) and sterility control (no inoculum) wells. The final inoculum in each well should be between 0.5 × 10³ and 2.5 × 10³ CFU/ml.[5]
-
Seal the plate to prevent evaporation and incubate at 35°C.
-
-
Reading and Interpreting Results:
-
After 48 hours of incubation, examine the plate. The sterility control should show no growth. The growth control should show robust growth.
-
The MIC is the lowest drug concentration that shows 100% inhibition of growth (no visible growth) compared to the growth control.
-
Compare the observed MIC for the QC strain to the established acceptable range. If the result is within range, the results for the test isolates on the same plate are considered valid.
-
Visualizations
Caption: Routine workflow for performing quality control in antifungal susceptibility testing.
Caption: Logical flowchart for troubleshooting out-of-range QC MIC results.
References
- 1. Issues in antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating Neosordarin as a Specific Inhibitor of Fungal Elongation Factor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neosordarin and other inhibitors of fungal elongation factor 2 (EF-2), a critical component of the protein synthesis machinery and a promising target for novel antifungal agents. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in antifungal drug discovery and development.
Introduction to Fungal EF-2 Inhibition
Elongation factor 2 (EF-2) is a highly conserved protein that catalyzes the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome during protein synthesis. While EF-2 is essential for both fungal and mammalian cells, subtle structural differences in the fungal protein allow for the development of selective inhibitors. The sordarin (B1681957) family of natural products, including this compound, represents a class of compounds that specifically target fungal EF-2, leading to the arrest of protein synthesis and subsequent cell death. This specificity offers a significant advantage over antifungal agents that target cellular components more conserved between fungi and mammals, potentially leading to fewer off-target effects and lower toxicity.
Comparative Analysis of Fungal EF-2 Inhibitors
The validation of this compound as a specific inhibitor of fungal EF-2 necessitates a comparative analysis against other known inhibitors. This section details the performance of various sordarin derivatives and other classes of EF-2 inhibitors, supported by quantitative data from in vitro and cell-based assays.
Data Presentation: In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of several sordarin derivatives against a panel of pathogenic yeasts and molds. While specific data for this compound is not extensively available in the public domain, the data for these closely related compounds provide a strong indication of the potential efficacy of this class of inhibitors.
| Compound | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida tropicalis (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| Sordarin Derivative (GM222712) | 0.004 | 0.5 | 0.03 | 0.5 | 32 |
| Sordarin Derivative (GM237354) | 0.004 | 1 | 0.015 | 0.25 | >64 |
| Sordarin Derivative (R-135853) | 0.016 - 0.06 | 0.03 - 0.06 | 0.03 - 0.12 | 0.12 - 0.5 | >8 |
| Fusidic Acid | >16000 | >16000 | >16000 | >16000 | >16000 |
Note: Data for sordarin derivatives is compiled from multiple sources[1]. Fusidic acid MIC values against Candida albicans are noted to be >16000 µg/mL.
Data Presentation: Inhibition of Protein Synthesis
The half-maximal inhibitory concentration (IC50) in a cell-free translation assay directly measures the inhibitor's effect on protein synthesis. The table below compares the IC50 values of sordarin derivatives in fungal and mammalian cell-free systems, highlighting their remarkable selectivity.
| Compound | Fungal Cell-Free System (IC50 µg/mL) | Mammalian (Rabbit Reticulocyte) Cell-Free System (IC50 µg/mL) |
| Sordarin Derivative (GR135402) | 0.03 - 0.25 | >100 |
| Sordarin | 0.03 - 0.25 | >100 |
Note: Data is derived from studies on various sordarin derivatives[2].
Mechanism of Action: Sordarins vs. Other EF-2 Inhibitors
The specificity of sordarins for fungal EF-2 lies in their unique mechanism of action. Unlike some other inhibitors, sordarins do not directly inhibit the GTPase activity of EF-2. Instead, they bind to a pocket on EF-2 and stabilize the EF-2-ribosome complex, effectively stalling the ribosome during the translocation step of protein elongation, prior to GTP hydrolysis[3][4][5]. This mechanism is distinct from that of fusidic acid, another EF-2 inhibitor, which also stabilizes the EF-2-ribosome complex but at a different stage of the translocation cycle[6].
dot
Caption: Mechanism of fungal EF-2 inhibition by this compound and Fusidic Acid.
Alternative Fungal Protein Synthesis Inhibitors
For a comprehensive evaluation, it is essential to consider other classes of antifungal agents that inhibit protein synthesis.
-
Fusidic Acid: While primarily an antibacterial agent, fusidic acid also targets EF-2. However, its efficacy against fungi is very low, as indicated by the high MIC values[7]. It serves as a useful tool for mechanistic studies to differentiate the binding and inhibitory actions of sordarins[6].
-
Ribosome-Inactivating Proteins (RIPs): These are enzymes produced by plants that possess N-glycosidase activity. RIPs depurinate a specific adenine (B156593) residue in the sarcin-ricin loop of the large ribosomal RNA, leading to the inhibition of protein synthesis[6][8]. While they have potent antifungal activity, their mechanism is distinct from EF-2 inhibitors, and their development as therapeutic agents is complicated by their potential toxicity to mammalian cells.
Experimental Protocols
The validation of this compound and other EF-2 inhibitors relies on robust and reproducible experimental protocols. Below are outlines of key assays.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the fungus.
Cell-Free Protein Synthesis (In Vitro Translation) Assay
This assay directly measures the effect of an inhibitor on the protein synthesis machinery in a cell-free environment.
dot
Caption: Workflow for the in vitro translation (cell-free protein synthesis) assay.
Detailed Methodology:
-
Lysate Preparation: Fungal cells are grown to mid-log phase, harvested, and lysed to produce a cell-free extract (S30 fraction) containing ribosomes, translation factors, and other necessary components for protein synthesis[9][10].
-
Reaction Setup: The reaction mixture is prepared with the fungal lysate, an energy source (ATP, GTP), a mixture of amino acids including a radiolabeled amino acid (e.g., [³H]-leucine), and a template mRNA (e.g., poly(U)).
-
Inhibitor Addition: The test compound is added to the reaction mixtures at a range of concentrations.
-
Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C) to allow for protein synthesis.
-
Protein Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated proteins are collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
IC50 Determination: The percentage of inhibition is calculated for each drug concentration, and the IC50 value (the concentration that inhibits protein synthesis by 50%) is determined[9].
Conclusion
The available evidence strongly supports the validation of the sordarin class of compounds, including this compound, as specific and potent inhibitors of fungal EF-2. Their mechanism of action, which involves the stabilization of the EF-2-ribosome complex, is distinct from other protein synthesis inhibitors and confers a high degree of selectivity for the fungal target. The comparative data presented in this guide, alongside detailed experimental protocols, provide a solid foundation for further research and development of this compound and related compounds as next-generation antifungal therapeutics. Further studies are warranted to generate a comprehensive profile of this compound's antifungal spectrum and to directly compare its potency with other sordarin derivatives in standardized assays.
References
- 1. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sordarin inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of Ribosome-Inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translation Elongation Factor 2 Is Part of the Target for a New Family of Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neosordarin and Fluconazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agents Neosordarin and Fluconazole, focusing on their efficacy, mechanisms of action, and available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative strengths and potential applications of these two compounds.
Mechanism of Action: A Tale of Two Targets
This compound and Fluconazole employ fundamentally different strategies to combat fungal infections, targeting distinct cellular processes. This difference in their mechanism of action is a critical factor in their efficacy and spectrum of activity.
This compound: Inhibitor of Protein Synthesis
This compound belongs to the sordarin (B1681957) class of antifungals, which uniquely target fungal protein synthesis. Specifically, sordarins inhibit the fungal elongation factor 2 (eEF2), a key protein in the translocation step of protein synthesis. By binding to eEF2, this compound stabilizes the eEF2-ribosome complex, thereby halting the elongation of the polypeptide chain and ultimately leading to cell death. This mechanism is highly specific to fungal eEF2, contributing to a favorable selectivity profile.
Fluconazole: Disruptor of Cell Membrane Integrity
Fluconazole, a member of the triazole class, targets the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, Fluconazole compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.
In Vitro Efficacy: A Head-to-Head Comparison
Minimum Inhibitory Concentration (MIC) values are a standard measure of in vitro antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes available MIC data for sordarin derivatives (as a proxy for this compound) and Fluconazole against various clinically relevant Candida species.
| Fungal Species | This compound Derivative (GM 237354) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.004 - 0.015 | 0.25 - 2 |
| Candida glabrata | 0.5 - 4 | 8 - 64 |
| Candida parapsilosis | 1 - 16 | 1 - 4 |
| Candida krusei | >32 | 16 - 64 |
| Cryptococcus neoformans | 0.25 | 4 - 16 |
Note: Data for this compound derivatives are used as a surrogate for this compound. The specific derivative GM 237354 has shown potent antifungal activity. Fluconazole MIC ranges can vary based on the specific isolate and testing conditions.
In Vivo Efficacy: Insights from Animal Models
Preclinical evaluation in animal models provides crucial information about the potential therapeutic efficacy of an antifungal agent. While direct comparative in vivo studies between this compound and Fluconazole are limited in publicly available literature, studies on sordarin derivatives have demonstrated their effectiveness in treating systemic candidiasis in mouse models. For instance, sordarin derivatives have been shown to significantly reduce fungal burden in the kidneys of infected mice at various dosages.
Fluconazole has been extensively studied in murine models of disseminated candidiasis and has shown efficacy in reducing fungal load and improving survival rates. The effectiveness of Fluconazole in these models is well-established and serves as a benchmark for the evaluation of new antifungal agents.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of antifungal agents using the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antifungal Stock Solutions:
-
The antifungal agent (this compound or Fluconazole) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve the desired final concentration range for testing.
2. Inoculum Preparation:
-
The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Microdilution Plate Setup:
-
100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.
-
100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
4. Incubation:
-
The microtiter plates are incubated at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well.
Murine Model of Disseminated Candidiasis
This protocol outlines a general procedure for evaluating the in vivo efficacy of antifungal agents in a mouse model of systemic candidiasis.
1. Animal Model:
-
Immunocompetent or immunocompromised mice (e.g., BALB/c or Swiss Webster) are commonly used. Immunosuppression can be induced using agents like cyclophosphamide (B585) to increase susceptibility to infection.
2. Inoculum Preparation:
-
Candida albicans is grown in a suitable liquid medium (e.g., Yeast Peptone Dextrose broth).
-
The yeast cells are harvested, washed with sterile saline, and resuspended to the desired concentration (e.g., 1 x 10⁶ CFU/mL).
3. Infection:
-
Mice are infected via intravenous injection (typically through the lateral tail vein) with a specific volume of the fungal inoculum (e.g., 0.1 mL).
4. Antifungal Treatment:
-
Treatment with the antifungal agent (this compound or Fluconazole) or a vehicle control is initiated at a specified time point post-infection (e.g., 2 hours).
-
The drug is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels. Treatment is typically continued for a defined period (e.g., 7 days).
5. Efficacy Assessment:
-
Survival Study: A cohort of mice is monitored daily for a set period (e.g., 21 days), and survival rates are recorded.
-
Fungal Burden Determination: At specific time points, a subset of mice from each treatment group is euthanized. Organs such as the kidneys, liver, and spleen are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by this compound and Fluconazole, as well as a typical experimental workflow for their comparative evaluation.
Caption: Mechanism of action of Fluconazole.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for comparative analysis.
No Evidence of Cross-Resistance Between Neosordarin and Azole Antifungals, Studies Show
Extensive in vitro studies demonstrate that sordarin (B1681957) derivatives, including the class to which neosordarin belongs, maintain potent antifungal activity against clinical isolates of Candida species that have developed resistance to azole antifungals. This lack of cross-resistance is attributed to their fundamentally different mechanisms of action, providing a promising avenue for the development of new therapies to combat drug-resistant fungal infections.
This compound and its analogs inhibit fungal growth by targeting protein synthesis, a distinct cellular process from the ergosterol (B1671047) biosynthesis pathway disrupted by azole drugs. This key difference means that the common resistance mechanisms evolved by fungi to counteract azoles, such as mutations in the ERG11 gene or the upregulation of drug efflux pumps, do not confer resistance to sordarins.
Comparative Antifungal Activity
Data from multiple independent studies consistently show that the minimum inhibitory concentrations (MICs) of sordarin derivatives against azole-resistant Candida strains are comparable to those against azole-susceptible strains. This indicates that the efficacy of sordarins is not compromised by the presence of azole resistance.
A study on the azasordarin GW 471558, a sordarin derivative, demonstrated its potent activity against a panel of 177 clinical isolates of Candida spp.[1][2][3] The research found no evidence of cross-resistance with fluconazole (B54011) in Candida albicans and Candida tropicalis.[3] Furthermore, GW 471558 was effective against Candida glabrata, a species often exhibiting reduced susceptibility to azoles.[1][2][3] The MICs of GW 471558 showed no statistically significant correlation with those of fluconazole, itraconazole, or ketoconazole.[1]
Similarly, another novel sordarin derivative, R-135853, exhibited strong in vitro activity against fluconazole-resistant strains of C. albicans, with MICs ranging from 0.03 to 0.06 μg/ml.[4] In a murine model of esophageal candidiasis caused by fluconazole-resistant C. albicans, R-135853 demonstrated significant efficacy where fluconazole was ineffective.[4]
Further supporting these findings, studies on other sordarin derivatives, GM 222712 and GM 237354, also reported excellent in vitro activity against a wide range of pathogenic fungi, including C. albicans strains with decreased susceptibility to azoles.[5]
The collective data from these studies are summarized in the tables below, highlighting the sustained potency of sordarin derivatives against azole-resistant fungal isolates.
Table 1: In Vitro Activity of Azasordarin GW 471558 Against Fluconazole-Susceptible (FLZ-S) and Fluconazole-Resistant (FLZ-R) Candida Species
| Organism (No. of Isolates) | Fluconazole MIC90 (μg/ml) | GW 471558 MIC90 (μg/ml) |
| C. albicans (FLZ-S) (68) | 2 | 0.008 |
| C. albicans (FLZ-R) (39) | >128 | 0.015 |
| C. glabrata (FLZ-S) (10) | 16 | 0.5 |
| C. glabrata (FLZ-R) (7) | >128 | 0.5 |
| C. tropicalis (FLZ-S) (12) | 4 | 0.12 |
| C. tropicalis (FLZ-R) (8) | >128 | 0.12 |
Data sourced from Herreros et al., 2001.[1]
Table 2: In Vitro Activity of Sordarin Derivative R-135853 Against Fluconazole-Susceptible (FLC-S), Susceptible-Dose Dependent (FLC-SDD), and Resistant (FLC-R) Candida albicans
| Organism (No. of Isolates) | Fluconazole MIC Range (μg/ml) | R-135853 MIC Range (μg/ml) |
| C. albicans (FLC-S) (20) | 0.25 - 2 | 0.015 - 0.03 |
| C. albicans (FLC-SDD) (10) | 16 - 32 | 0.03 - 0.06 |
| C. albicans (FLC-R) (10) | ≥64 | 0.03 - 0.06 |
Data sourced from Tawara et al., 2000.[4]
Mechanisms of Action and Resistance
The lack of cross-resistance is rooted in the distinct molecular targets of this compound and azole antifungals.
Azole Antifungals: Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth. Resistance to azoles typically arises from mutations in the ERG11 gene that reduce the drug's binding affinity, or from the overexpression of efflux pumps that actively transport the azole out of the fungal cell.
This compound (Sordarins): Sordarins, including this compound, act by inhibiting fungal protein synthesis. They specifically target and stabilize the fungal elongation factor 2 (eEF2), preventing the translocation step of protein synthesis on the ribosome. This leads to a complete shutdown of protein production and subsequent cell death. As this target and pathway are unrelated to ergosterol biosynthesis, the mechanisms that confer azole resistance have no effect on the activity of sordarins.
Experimental Protocols
The in vitro susceptibility data presented were primarily generated using standardized broth microdilution methods, as detailed by the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines. A summary of a typical experimental protocol is provided below.
Broth Microdilution MIC Assay
-
Fungal Isolates: Clinical isolates of Candida species, including both azole-susceptible and azole-resistant strains, are used. The isolates are typically stored as frozen stocks and subcultured on Sabouraud dextrose agar (B569324) prior to testing.
-
Antifungal Agents: this compound analogs and azole comparators (e.g., fluconazole, itraconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/ml.
-
Assay Plate Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The growth inhibition is determined visually or by using a spectrophotometer to measure the optical density.
Conclusion
The available experimental data strongly indicate that there is no cross-resistance between this compound and azole antifungals. The unique mechanism of action of the sordarin class of compounds makes them a valuable potential option for treating fungal infections caused by azole-resistant strains. The potent in vitro and in vivo activity of sordarin derivatives against these resistant pathogens underscores their promise as a next-generation antifungal therapy. Further clinical studies are warranted to fully evaluate the therapeutic potential of this compound and its analogs in the context of rising antifungal resistance.
References
- 1. Azasordarins: Susceptibility of Fluconazole-Susceptible and Fluconazole-Resistant Clinical Isolates of Candida spp. to GW 471558 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azasordarins: susceptibility of fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida spp. to GW 471558 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effect of Neosordarin with Other Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies. Combination therapy, which can result in synergistic effects, offers a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. Neosordarin, a member of the sordarin (B1681957) family of antifungals, presents a unique mechanism of action, making it a compelling candidate for synergistic combination studies. This guide provides a framework for evaluating the synergistic potential of this compound with other antifungal agents, complete with experimental protocols and illustrative data.
Understanding the Mechanisms: A Basis for Synergy
Synergistic interactions often arise when antifungals target different essential pathways in the fungal cell. This compound and its derivatives inhibit fungal protein synthesis by targeting eukaryotic elongation factor 2 (eEF2) , an essential protein in the translation elongation step of protein synthesis.[1][2][3][4][5][6][7][8][9] This distinct mechanism provides a strong rationale for combining this compound with antifungals that disrupt other cellular processes.
Commonly Used Antifungal Classes and Their Mechanisms:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[10][11][12][13][14] Disruption of ergosterol synthesis leads to a compromised cell membrane.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, by targeting the enzyme β-(1,3)-D-glucan synthase.[15][16][17][18][19] This leads to a weakened cell wall and osmotic instability.
A combination of this compound with an azole or an echinocandin could therefore simultaneously disrupt protein synthesis and cell membrane or cell wall integrity, respectively, leading to a potent synergistic antifungal effect.
Experimental Protocols for Synergy Evaluation
Two primary in vitro methods are widely used to assess the synergistic effects of antifungal combinations: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs.
Methodology:
-
Preparation of Antifungals: Prepare stock solutions of this compound and the partner antifungal (e.g., fluconazole) at a concentration several times higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the partner antifungal along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., of Candida albicans) according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of each drug, alone and in combination, that inhibits visible fungal growth.
-
FIC Index Calculation: The FIC index (FICI) is calculated for each combination using the following formula:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the antifungal interaction over time, determining whether a combination is fungicidal or fungistatic.
Methodology:
-
Preparation: Prepare tubes with a standardized fungal inoculum in a suitable broth medium.
-
Drug Addition: Add the antifungal agents alone and in combination at specific concentrations (e.g., at their MIC or multiples of the MIC). A growth control without any drug is also included.
-
Incubation and Sampling: Incubate the tubes at an appropriate temperature. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), an aliquot is removed from each tube.
-
Colony Forming Unit (CFU) Counting: The aliquots are serially diluted and plated on agar (B569324) plates. After incubation, the number of CFUs is counted to determine the viable fungal cell concentration.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration and combination.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Fungicidal activity: A ≥ 3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Comparative Data
While specific synergistic data for this compound is not yet widely published, the following tables present data for other sordarin derivatives against various fungal pathogens. This can serve as a reference for the expected antifungal potency of this class of compounds. A hypothetical example of a synergistic interaction between a sordarin derivative and fluconazole (B54011) is also provided for illustrative purposes.
Disclaimer: The following synergistic data is hypothetical and for illustrative purposes only. Experimental validation is required for this compound.
Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Fungi
| Fungal Species | Sordarin Derivative | MIC90 (µg/mL) |
| Candida albicans | GM 222712 | 0.004 |
| GM 237354 | 0.015 | |
| Candida glabrata | GM 222712 | 0.06 |
| GM 237354 | 0.12 | |
| Cryptococcus neoformans | GM 237354 | 0.25 |
Data adapted from a study on the in vitro activities of new sordarin derivatives.
Table 2: Hypothetical Checkerboard Assay Results for a Sordarin Derivative in Combination with Fluconazole against Candida albicans
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (FICSordarin + FICFluconazole) | Interpretation |
| Sordarin Derivative | 0.016 | 0.004 | 0.25 | 0.5 | Synergy |
| Fluconazole | 0.5 | 0.125 | 0.25 |
Visualizing Synergistic Mechanisms
The synergistic interaction between this compound and other antifungals can be visualized by their distinct targets within the fungal cell's essential pathways.
Conclusion
The unique mechanism of action of this compound makes it a highly promising candidate for combination therapy. By targeting fungal protein synthesis, it can act synergistically with existing antifungals that disrupt the cell wall or cell membrane. The experimental frameworks provided in this guide offer a robust approach for researchers and drug development professionals to systematically evaluate the synergistic potential of this compound. Such studies are crucial for the development of novel and more effective treatment strategies to combat the growing threat of antifungal resistance.
References
- 1. Identification of elongation factor 2 as the essential protein targeted by sordarins in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation Elongation Factor 2 Is Part of the Target for a New Family of Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sordarin- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.ceu.es [dspace.ceu.es]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. nbinno.com [nbinno.com]
- 14. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 17. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sordarin Derivatives in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. Sordarin (B1681957) and its derivatives represent a promising class of antifungals that inhibit fungal protein synthesis by targeting elongation factor 2 (eEF2). This guide provides a head-to-head comparison of the in vitro activity of several key sordarin derivatives, including neosordarin, based on available experimental data.
Quantitative Comparison of Antifungal Activity
Table 1: In Vitro Antifungal Activity of Sordarin Derivatives (MIC in µg/mL)
| Fungal Species | This compound | GM 193663 | GM 211676 | GM 222712 | GM 237354 |
| Candida albicans | IC₅₀: 0.2-0.3¹ | 0.03 | 0.03 | 0.004 | 0.015 |
| Candida glabrata | N/A | >32 | >32 | 0.5 | 4 |
| Candida krusei | N/A | >32 | >32 | >32 | >32 |
| Candida parapsilosis | N/A | >32 | >32 | 1 | 16 |
| Candida tropicalis | N/A | 0.5 | 0.5 | 0.06 | 0.12 |
| Cryptococcus neoformans | N/A | N/A | N/A | 0.5 | 0.25 |
| Aspergillus fumigatus | N/A | N/A | N/A | 32 | >64 |
| Aspergillus flavus | N/A | N/A | N/A | 1 | 32 |
¹Data for this compound is presented as the 50% inhibitory concentration (IC₅₀) against Saccharomyces cerevisiae. N/A indicates that data was not available in the reviewed literature.
Mechanism of Action: Inhibition of Fungal Protein Synthesis
Sordarin and its derivatives exert their antifungal effect by specifically targeting the fungal elongation factor 2 (eEF2), a crucial protein involved in the translocation step of protein synthesis. By binding to eEF2, these compounds stabilize the eEF2-ribosome complex, thereby stalling protein elongation and ultimately leading to cell death. This mechanism is distinct from that of many currently used antifungals, which primarily target the fungal cell membrane or cell wall.
Mechanism of Sordarin Derivatives
Experimental Protocols
The data presented in this guide were primarily obtained through standardized in vitro antifungal susceptibility testing methods.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Antifungal Susceptibility Testing Workflow
Procedure:
-
Preparation of Antifungal Agent: The sordarin derivative is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a standardized cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
In Vitro Translation Assay
This assay is employed to confirm the mechanism of action by measuring the inhibition of protein synthesis in a cell-free system.
Procedure:
-
Preparation of Cell-Free Lysate: Fungal cells are grown to mid-log phase, harvested, and lysed to obtain a cell-free extract containing ribosomes, elongation factors, and other necessary components for protein synthesis.
-
Assay Reaction: The cell-free lysate is incubated with a template mRNA (e.g., poly(U)), radiolabeled amino acids (e.g., [³H]phenylalanine), an energy source (ATP and GTP), and varying concentrations of the sordarin derivative.
-
Measurement of Protein Synthesis: The amount of newly synthesized polypeptide is quantified by measuring the incorporation of the radiolabeled amino acid.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the drug concentration that reduces protein synthesis by 50% compared to the untreated control.
Conclusion
The available data demonstrates that several semi-synthetic sordarin derivatives, particularly those from the "GM" series, exhibit potent in vitro antifungal activity against a broad range of pathogenic fungi. While this compound has been identified as a naturally occurring sordarin derivative with antifungal properties, a lack of comprehensive and directly comparable data limits a detailed head-to-head comparison with the more extensively studied semi-synthetic analogues. The unique mechanism of action of sordarins, targeting fungal protein synthesis, continues to make them an attractive area of research for the development of new antifungal therapies. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other naturally occurring sordarin derivatives.
Validating In Vivo Efficacy of Neosordarin in a Neutropenic Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of Neosordarin, a member of the sordarin (B1681957) class of antifungal agents, within a neutropenic mouse model of fungal infection. Due to the limited direct public data on this compound, this guide draws upon published studies of closely related sordarin derivatives and compares their performance with established antifungal agents. The experimental protocols detailed herein are based on established methodologies for inducing neutropenia and fungal infections in murine models, providing a framework for designing and evaluating future studies.
Introduction to this compound and the Sordarin Class of Antifungals
This compound belongs to the sordarin family of natural products, which are potent and selective inhibitors of fungal protein synthesis.[1] Unlike many current antifungal drugs that target the fungal cell membrane or wall, sordarins have a unique mechanism of action. They stabilize the interaction between the fungal ribosome and elongation factor 2 (EF2), a crucial protein for the translocation step in protein synthesis.[2][3][4][5] This action effectively halts the production of essential proteins, leading to fungal cell death. This novel mechanism of action makes the sordarin class, including this compound, a promising area of research for new antifungal therapies, particularly against resistant strains.[1][3]
Comparative In Vivo Efficacy of Sordarin Derivatives and Other Antifungals
Table 1: In Vivo Efficacy of Sordarin Derivatives against Systemic Fungal Infections in Mice
| Compound | Fungal Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| GM193663 | Coccidioides immitis | Murine model of systemic coccidioidomycosis | Not specified | Fungal burden | Less active than GM237354 and GM211676 | [6] |
| GM211676 | Coccidioides immitis | Murine model of systemic coccidioidomycosis | Not specified | Fungal burden | Less active than GM237354 | [6] |
| GM237354 | Coccidioides immitis | Murine model of systemic coccidioidomycosis | Not specified | Fungal burden | Most active of the tested sordarin derivatives | [6] |
Table 2: Comparative In Vivo Efficacy of Standard Antifungal Agents in Neutropenic Mouse Models
| Antifungal Agent | Fungal Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| Micafungin (B1204384) | Scedosporium apiospermum | Neutropenic mouse model of scedosporiosis | 10 mg/kg, qd, ip | Survival, Fungal burden | Prolonged survival and reduced fungal burden | [7] |
| Isavuconazole | Scedosporium apiospermum | Neutropenic mouse model of scedosporiosis | 110 mg/kg, tid, po | Survival, Fungal burden | Did not prolong survival despite reducing lung fungal burden | [7] |
| Posaconazole | Scedosporium apiospermum | Neutropenic mouse model of scedosporiosis | 30 mg/kg, tid, po | Survival, Fungal burden | Did not prolong survival despite reducing lung fungal burden | [7] |
| Voriconazole | Scedosporium apiospermum | Neutropenic mouse model of scedosporiosis | 40 mg/kg, qd, po | Survival, Fungal burden | Did not prolong survival despite reducing lung fungal burden | [7] |
| Micafungin | Candida tropicalis (Amphotericin B and Fluconazole-resistant) | Persistently neutropenic murine model of disseminated candidiasis | 2-10 mg/kg, iv | Fungal burden in kidneys, lungs, brain, and liver | Reduced CFU below the level of detection | [8] |
| Amphotericin B | Candida tropicalis (Amphotericin B and Fluconazole-resistant) | Persistently neutropenic murine model of disseminated candidiasis | 0.5-5 mg/kg, ip | Fungal burden in kidneys, lungs, brain, and liver | Ineffective | [8] |
| Fluconazole | Candida tropicalis (Amphotericin B and Fluconazole-resistant) | Persistently neutropenic murine model of disseminated candidiasis | 50 mg/kg, twice a day, oral | Fungal burden in kidneys, lungs, brain, and liver | Ineffective | [8] |
| Amphotericin B | Candida albicans | Neutropenic mouse disseminated candidiasis model | 0.08 to 20 mg/kg (total dose over 72h) | Fungal burden in kidney | Dose-dependent killing | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for establishing a neutropenic mouse model of fungal infection.
Induction of Neutropenia
A common method for inducing neutropenia in mice is through the administration of cyclophosphamide (B585).
-
Reagents: Cyclophosphamide, Sterile Saline
-
Procedure:
-
Prepare a fresh solution of cyclophosphamide in sterile saline.
-
Administer cyclophosphamide to mice via intraperitoneal (i.p.) injection. A typical dosing regimen to induce profound and sustained neutropenia is 150 mg/kg followed by 100 mg/kg on day 4.
-
Monitor neutrophil counts in peripheral blood to confirm neutropenic status (typically <100 neutrophils/mm³).
-
Fungal Inoculum Preparation and Infection
This protocol is a general guideline and should be optimized for the specific fungal pathogen being studied. The example below is for Candida albicans.
-
Materials: Candida albicans strain, Sabouraud Dextrose Agar (B569324)/Broth, Hemocytometer, Sterile Saline.
-
Procedure:
-
Culture the Candida albicans strain on Sabouraud Dextrose Agar at 37°C.
-
Inoculate a single colony into Sabouraud Dextrose Broth and incubate overnight at 37°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 1 x 10⁶ CFU/ml).
-
Infect the neutropenic mice intravenously (i.v.) via the lateral tail vein with the prepared inoculum (e.g., 0.1 ml).
-
Antifungal Treatment and Efficacy Evaluation
-
Procedure:
-
Initiate treatment with this compound (or comparator drugs) at a specified time post-infection. The route of administration (e.g., oral, i.p., i.v.) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Monitor the health of the mice daily (e.g., weight, clinical signs of illness).
-
At the end of the study period, euthanize the mice and aseptically harvest target organs (e.g., kidneys, liver, spleen, lungs).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).
-
For survival studies, monitor mice for a predetermined period and record the time to morbidity/mortality.
-
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the experimental design and the mechanism of action of sordarins, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sordarin- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Neosordarin: A Comparative Guide to its In Vitro and In Vivo Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antifungal activity of Neosordarin and its derivatives. This compound, a naturally occurring diterpene glycoside isolated from the fungus Sordaria araneosa, belongs to the sordarin (B1681957) class of compounds. These compounds have garnered significant interest due to their novel mechanism of action, which involves the specific inhibition of fungal protein synthesis. This guide summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound and its semi-synthetic derivatives. Direct in vivo efficacy data for this compound is limited in publicly available literature; therefore, data from closely related and well-studied derivatives are presented as a proxy for the potential of this compound class.
Table 1: In Vitro Activity of this compound and Sordarin Derivatives Against Various Fungal Pathogens
| Compound | Fungal Species | MIC (μg/mL) | IC50 (μg/mL) |
| This compound | Saccharomyces cerevisiae | - | 0.2-0.3[1] |
| GM222712 | Candida albicans | 0.004 | - |
| Candida glabrata | 0.5 | - | |
| Candida parapsilosis | 1 | - | |
| Cryptococcus neoformans | 0.5 | - | |
| GM237354 | Candida albicans | 0.015 | - |
| Candida glabrata | 4 | - | |
| Candida parapsilosis | 16 | - | |
| Cryptococcus neoformans | 0.25 | - | |
| GM193663 | Candida albicans | 0.03 | - |
| GM211676 | Candida albicans | 0.03 | - |
MIC: Minimum Inhibitory Concentration. The lower the MIC, the more potent the compound. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of Sordarin Derivatives in a Murine Model of Systemic Candidiasis
| Compound | Dose (mg/kg) | Efficacy Endpoint | Result | Comparator | Comparator Result |
| GM237354 | 10.7 | ED50 | - | - | - |
| GM193663 | 25.2 | ED50 | - | - | - |
ED50: The dose that is effective in 50% of the population.
Table 3: In Vivo Efficacy of Sordarin Derivatives against Systemic Coccidioidomycosis in Mice
| Compound | Dose (mg/kg/day) | Survival Rate (%) | Fungal Burden Reduction | Comparator | Comparator Dose (mg/kg/day) | Comparator Survival Rate (%) |
| GM193663 | 100 | 80-100 | Significant | Fluconazole | 100 | 80-100 |
| GM211676 | 20 | Equivalent to Fluconazole at 100 mg/kg | Significant | Fluconazole | 100 | 80-100 |
| GM237354 | 100 | 80-100 | Superior to all other regimens | Fluconazole | 100 | 80-100 |
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound and its derivatives exert their antifungal effect by a highly specific mechanism: the inhibition of fungal protein synthesis. They achieve this by targeting and stabilizing the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2). This stabilization prevents the translocation step of protein synthesis, effectively halting the production of essential proteins and leading to fungal cell death. The high specificity for the fungal eEF2 over its mammalian counterpart contributes to the low toxicity profile of this class of compounds.
Caption: Mechanism of action of this compound.
Experimental Protocols
The data presented in this guide were generated using standardized and widely accepted experimental protocols in the field of antifungal drug discovery.
In Vitro Susceptibility Testing (MIC Determination)
The in vitro activity of sordarin derivatives is typically determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve a final inoculum concentration in the test wells.
-
Drug Dilution: The antifungal compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
In Vivo Efficacy Testing (Murine Systemic Infection Model)
Murine models of systemic fungal infection are commonly used to evaluate the in vivo efficacy of antifungal agents.
-
Animal Model: Immunocompromised mice (e.g., neutropenic mice) are often used to establish a robust infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).
-
Treatment: Treatment with the test compound (e.g., a sordarin derivative) and a comparator drug (e.g., fluconazole) is initiated at a specified time post-infection. The drugs are administered via a relevant route (e.g., subcutaneous or oral) at various dose levels. A control group receives a vehicle solution.
-
Efficacy Assessment: The efficacy of the treatment is assessed based on one or more of the following endpoints:
-
Survival: The survival of the mice in each treatment group is monitored over a period of time (e.g., 21-30 days).
-
Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., kidneys, spleen, lungs) are harvested. The organs are homogenized, and the number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions on appropriate agar media.
-
ED50 Calculation: The 50% effective dose (ED50) is calculated based on the survival data.
-
Caption: General experimental workflows.
References
Assessing the Post-Antifungal Effect of Neosordarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antifungal effect (PAFE) of Neosordarin, a potent fungal protein synthesis inhibitor. While direct quantitative data on the PAFE of this compound is not yet available in published literature, this document contextualizes its expected activity by comparing its mechanism of action against established antifungal agents, Fluconazole (B54011) and Caspofungin, for which PAFE data are known. The guide includes detailed experimental protocols for PAFE determination and visual diagrams to elucidate key pathways and workflows.
Introduction to Post-Antifungal Effect (PAFE)
The post-antifungal effect is the persistent suppression of fungal growth that continues after a brief exposure of an organism to an antifungal agent. This pharmacodynamic parameter is crucial for optimizing dosing schedules, as a prolonged PAFE may allow for less frequent dosing intervals without compromising efficacy. The duration of the PAFE is highly dependent on the drug's mechanism of action, the fungal species, drug concentration, and exposure time.
This compound belongs to the sordarin (B1681957) class of antifungals, which possess a unique mode of action: the specific inhibition of fungal protein synthesis via stabilization of the elongation factor 2 (EF2) on the ribosome.[1][2][3] This mechanism is distinct from the two major classes of comparator drugs discussed here:
-
Azoles (e.g., Fluconazole): Inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[4][5]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall.[6]
Comparative Analysis of Antifungal Agents
The following table summarizes the key characteristics of this compound and its comparators. While a specific PAFE duration for this compound has not been reported, a prolonged effect is anticipated based on its mechanism. In bacteria, protein synthesis inhibitors are known to induce a significant post-antibiotic effect (PAE), the prokaryotic equivalent of PAFE, as the cell requires time to synthesize new, functional proteins to recover from non-lethal damage.[6][7]
| Feature | This compound (Sordarin Class) | Fluconazole (Azole Class) | Caspofungin (Echinocandin Class) |
| Primary Target | Eukaryotic Elongation Factor 2 (eEF2) | Lanosterol 14α-demethylase (Erg11) | β-(1,3)-glucan synthase |
| Mechanism of Action | Inhibits protein synthesis elongation | Inhibits ergosterol biosynthesis | Inhibits cell wall glucan synthesis |
| PAFE against C. albicans | Data not reported; prolonged PAFE expected based on mechanism of action. | None to minimal (<2 hours)[8] | Prolonged (>12 hours)[8] |
| Spectrum of Activity | Potent activity against Candida spp. (including some azole-resistant strains) and Cryptococcus neoformans.[6][9] | Broad-spectrum against most Candida and Cryptococcus species. | Excellent activity against Candida and Aspergillus species. |
Mechanism of Action: Signaling Pathways
The distinct mechanisms of these three antifungal classes are visualized below. This compound's action on the ribosome is fundamentally different from the cell membrane and cell wall-targeted actions of fluconazole and caspofungin.
Caption: Comparative mechanisms of action for three classes of antifungal agents.
Experimental Protocol: In Vitro PAFE Determination
The following protocol outlines a standard method for determining the in vitro PAFE of an antifungal agent against a yeast species like Candida albicans, based on established methodologies.[2][10]
1. Preparation of Inoculum:
- A standardized fungal suspension (e.g., C. albicans ATCC 90028) is prepared from an overnight culture on Sabouraud Dextrose Agar.
- Colonies are suspended in sterile saline, and the concentration is adjusted spectrophotometrically to achieve a final density of approximately 1-5 x 10⁶ CFU/mL in a growth medium such as RPMI 1640.
2. Antifungal Exposure:
- The standardized fungal suspension is divided into test and control groups.
- The test groups are exposed to the antifungal agent (e.g., this compound) at various concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC), such as 1x, 2x, and 4x MIC.
- A drug-free control group is run in parallel.
- Exposure is carried out for a defined period (e.g., 1 or 2 hours) at 37°C with agitation.
3. Drug Removal:
- After the exposure period, the antifungal agent must be effectively removed to prevent continued effects.
- This is typically achieved by centrifugation, where the fungal pellet is washed three times with a large volume of pre-warmed, drug-free saline or buffer. This process can reduce the drug concentration by over 10,000-fold.
4. Regrowth and Measurement:
- The washed fungal pellets (both test and control) are resuspended in fresh, pre-warmed RPMI 1640 medium.
- Aliquots are transferred to a microtiter plate.
- The plate is incubated in a temperature-controlled spectrophotometer (plate reader) at 37°C.
- Optical density (OD) at a specific wavelength (e.g., 490-600 nm) is measured at regular intervals (e.g., every 15-30 minutes) for up to 48 hours to generate growth curves.
5. PAFE Calculation:
- The PAFE is calculated using the formula: PAFE = T - C
- T is the time required for the drug-exposed culture to increase its OD by a specified amount (e.g., to reach 50% of the maximal OD) after drug removal.
- C is the time required for the unexposed control culture to reach the same OD value.
The workflow for this protocol is illustrated in the diagram below.
Caption: Standard experimental workflow for in vitro PAFE determination.
Conclusion
This compound represents a promising class of antifungal agents with a mechanism of action that is fundamentally different from currently available therapies. While quantitative PAFE data for this compound is needed, its role as a protein synthesis inhibitor strongly suggests it will exhibit a prolonged period of growth suppression post-exposure. This characteristic, if confirmed, would be a significant advantage in the development of future therapeutic regimens. The protocols and comparative data provided in this guide offer a framework for researchers to further investigate the pharmacodynamics of this compound and other novel protein synthesis inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Postantibiotic Effect and Delay of Regrowth in Strains Carrying Mutations That Save Proteins or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide treatment to identify components of the transitional transcriptome in PACAP-induced PC12 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the effects of cycloheximide on cell motility and polarisation in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal activity of the ribosome‐inactivating protein BE27 from sugar beet (Beta vulgaris L.) against the green mould Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neosordarin: A Guide for Laboratory Professionals
The proper disposal of Neosordarin, an antifungal agent, is crucial for maintaining laboratory safety and ensuring environmental protection. In the absence of specific disposal protocols for this compound, it should be managed as a hazardous chemical waste. Adherence to general principles of laboratory chemical waste management is essential to minimize risks to personnel and the environment.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, synthesized from established laboratory safety guidelines.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.
Always handle this compound and its waste in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
-
Waste Characterization and Segregation:
-
Treat all forms of this compound—pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels)—as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[1][2][3] Do not mix with incompatible materials.
-
Maintain separate waste containers for solid and liquid this compound waste.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof container made of a material compatible with this compound and any solvents used.[1][3]
-
The container must have a secure, tight-fitting lid and should be kept closed except when adding waste.[1][3]
-
Properly label the container with "Hazardous Waste," the full chemical name "this compound," and any other constituents. The label should also clearly indicate the associated hazards (e.g., "Toxic") and the date accumulation began.[3]
-
-
Temporary Storage in the Laboratory:
-
Arranging for Final Disposal:
-
When the waste container is nearly full (approximately 85% capacity), or after a predetermined accumulation time (e.g., six months), arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department.[4][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Disposal of Empty Containers:
-
The original this compound container is not considered empty until it has been triple-rinsed with an appropriate solvent.[6]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]
-
After triple-rinsing, deface or remove the original manufacturer's label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[1]
-
-
Spill Management:
-
In the event of a this compound spill, utilize a chemical spill kit to contain and absorb the material.
-
All materials used for the cleanup, including absorbents and contaminated PPE, must be collected and placed in the designated hazardous waste container.
-
Report any significant spills to your EHS office as per your institution's protocol.
-
Summary of Disposal Guidelines
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Practice |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat | General Laboratory Practice |
| Waste Segregation | Separate from incompatible waste streams; separate solids and liquids | [1][2][3] |
| Container Type | Leak-proof, chemically compatible, with a secure lid | [1][3] |
| Container Labeling | "Hazardous Waste," chemical name, hazard warnings, accumulation start date | [3] |
| On-site Storage | Designated satellite accumulation area with secondary containment | [1][3] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) | General Laboratory Practice |
| Empty Container Disposal | Triple-rinse, collect rinsate as hazardous waste, deface label | [1][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. dental.usm.my [dental.usm.my]
- 6. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
